(-)-Verbenene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |
InChI Key |
YOQFOABVDRBYCG-RKDXNWHRSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=C)C=C2)C |
Canonical SMILES |
CC1(C2CC1C(=C)C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of (-)-Verbenene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various fields of chemical research. This technical guide provides a comprehensive overview of the structure and stereochemistry of this compound, including its chemical identity, key physicochemical properties, and detailed stereochemical configuration. This document also outlines an experimental protocol for a plausible synthetic route and presents available spectroscopic data for its characterization. A logical diagram illustrating the stereochemical relationships of related compounds is also provided to aid in the understanding of its chiral nature.
Chemical Identity and Physicochemical Properties
This compound is a naturally occurring bicyclic monoterpene. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | [NIST, PubChem] |
| Molecular Weight | 134.22 g/mol | [NIST, PubChem] |
| IUPAC Name | (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | [PubChem] |
| CAS Registry Number | 4080-46-0 | [NIST, PubChem] |
| Appearance | Colorless to pale yellow liquid (estimated) | [The Good Scents Company] |
| Boiling Point | 162-164 °C at 760 mmHg | [The Good Scents Company] |
| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [The Good Scents Company, Wikipedia] |
Stereochemistry of this compound
The stereochemistry of this compound is defined by the spatial arrangement of atoms at its two chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix, corresponds to a specific absolute configuration.
Absolute Configuration
The absolute configuration of the chiral centers in this compound is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute configuration of this compound is (1S,5S) .[1]
The IUPAC Standard InChI for the enantiomer that includes the stereochemical information consistent with this compound is InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m0/s1.[2] The /t8-,9- and /m0 components of this string define the specific stereochemical arrangement of the molecule.
Enantiomers and Related Stereoisomers
This compound is one of two enantiomers of Verbenene. Its mirror image, which is non-superimposable, is (+)-Verbenene, with the opposite (1R,5R) configuration. These enantiomers exhibit identical physical properties except for the direction in which they rotate plane-polarized light.
The stereochemical relationships between this compound, its enantiomer, and its precursor (-)-Verbenone are crucial for understanding its synthesis and biological activity.
Synthesis of this compound
A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[3][4] This makes it a suitable method for the preparation of this compound from its corresponding ketone, (-)-Verbenone.
Proposed Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of this compound from (-)-Verbenone using methylenetriphenylphosphorane (B3051586) as the Wittig reagent.
Materials:
-
(-)-Verbenone
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous stirring.
-
Allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.
-
Spectroscopic Data
The characterization of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Vinyl Protons: Signals for the exocyclic methylene (B1212753) protons (=CH₂) are expected in the region of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or slightly downfield region.
-
Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the range of 2.0-2.5 ppm.
-
Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0 and 2.0 ppm.
-
Methyl Protons: The gem-dimethyl groups on the bicyclic ring would likely show two distinct singlets in the range of 0.8-1.3 ppm.
Expected ¹³C NMR Chemical Shifts:
-
Alkene Carbons: The carbons of the double bonds are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm.
-
Aliphatic Carbons: The sp³ hybridized carbons of the bicyclic ring system would be found in the upfield region, generally between 20 and 60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch (sp²) | 3010-3095 | Medium |
| C-H stretch (sp³) | 2850-2960 | Strong |
| C=C stretch (alkene) | 1640-1680 | Medium to Weak |
| C-H bend (alkene) | 890-990 | Strong |
The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.[1][5][6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
In a GC-MS analysis, this compound would exhibit a specific retention time on a given column. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 134. The fragmentation pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the loss of methyl (m/z = 119) and other alkyl groups, as well as rearrangements of the bicyclic core.[9][10][11][12][13]
Conclusion
This compound is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure and stereochemistry can be unambiguously determined through a combination of spectroscopic methods and by understanding its relationship to stereochemically defined precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its preparation. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the study and application of this and related chiral monoterpenes.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. whitman.edu [whitman.edu]
- 13. scispace.com [scispace.com]
(-)-Verbenene: A Technical Overview of its Physicochemical Properties
Physical Properties of Verbenene (B3061073)
The physical characteristics of verbenene are summarized in the table below. These properties are essential for its isolation, purification, and analysis.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est.)[1] |
| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg |
| Vapor Pressure | 2.841 mmHg @ 25.00 °C (est.) |
| Flash Point | 96.00 °F (35.56 °C) (TCC) |
| Solubility | Soluble in alcohol; Insoluble in water (7.599 mg/L @ 25 °C est.) |
| logP (o/w) | 3.863 (est.) |
| Specific Optical Rotation ([α]D) | Data not available in cited literature for the (-) enantiomer. |
Chemical Properties
Structure and Reactivity: (-)-Verbenene, or 6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene, is a bicyclic alkene. Its structure contains two double bonds, making it susceptible to various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The strained bicyclic ring system also influences its reactivity, potentially leading to rearrangement reactions under certain conditions.
Synthesis and Stability: Verbenene is structurally related to α-pinene, a common precursor in the synthesis of many pinane-type monoterpenoids. The synthesis of verbenone (B1202108), a related and economically important compound, often proceeds via the oxidation of α-pinene. While verbenene itself is a potential intermediate or byproduct in these reactions, detailed studies on its specific stability are limited. Like many terpenes, it is likely susceptible to oxidation and polymerization upon prolonged exposure to air and light.
Biological Activity and Significance
While specific signaling pathways for this compound are not well-documented, its chemical family is of great significance in chemical ecology, particularly in insect communication. The closely related compound, verbenone, is a well-known anti-aggregation pheromone for several species of bark beetles (Coleoptera: Scolytidae), which are significant forest pests.[2][3]
Bark beetles use aggregation pheromones to coordinate mass attacks on host trees. Once a tree's resources become depleted, the production of anti-aggregation pheromones like verbenone signals incoming beetles to seek other hosts, thus preventing overpopulation and resource competition.[2][3] Verbenone can be produced by the beetles themselves, by associated microorganisms, or through the auto-oxidation of host tree monoterpenes like α-pinene.[2][4] The biosynthesis and chemical relationship between these compounds are of significant interest to researchers developing pest management strategies.
Experimental Protocols
Determination of Physical and Chemical Properties
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment: GC-MS is a standard method for the analysis of volatile compounds like terpenes.
-
Sample Preparation: A dilute solution of the verbenene sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms) is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-350 amu.
-
-
Data Analysis: The retention time provides a characteristic identifier for verbenene, while the mass spectrum, with its unique fragmentation pattern, confirms the structure. Purity is determined by the relative area of the verbenene peak in the chromatogram.
2. Polarimetry for Measurement of Optical Rotation: To determine if a sample is the (+) or (-) enantiomer, its specific rotation is measured using a polarimeter.
-
Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule.[5][6] Levorotatory compounds, designated with a (-), rotate light in a counter-clockwise direction.[5][6]
-
Sample Preparation: A precise concentration of the this compound sample is prepared in a suitable achiral solvent (e.g., ethanol (B145695) or chloroform).
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm) is typically used.
-
Procedure:
-
The polarimeter tube is first filled with the pure solvent to obtain a blank reading (zeroing the instrument).
-
The tube is then filled with the sample solution of known concentration.
-
The observed rotation (α) is measured at a specific temperature (usually 25 °C).
-
-
Calculation of Specific Rotation ([α]): [α] = α / (c × l) Where:
-
α = observed rotation in degrees.
-
c = concentration in g/mL.
-
l = path length of the polarimeter tube in decimeters (dm).
-
Visualizations
References
- 1. Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. chemical-ecology.net [chemical-ecology.net]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
(-)-Verbenene: A Technical Guide to its Chemistry and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the bicyclic monoterpene, (-)-Verbenene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Core Chemical Information
This compound is a natural product found in the essential oils of various plants. Its chemical identity is defined by the following nomenclature and registry number:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ | [1][4] |
| Molecular Weight | 134.22 g/mol | [1][4] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 2.841 mmHg @ 25.00 °C (estimated) | [2] |
| Flash Point | 96.00 °F (35.56 °C) (Tag Closed Cup) | [2] |
| logP (o/w) | 3.863 (estimated) | [2] |
Experimental Protocols: Enantioselective Synthesis
While a specific, detailed protocol for the enantioselective synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed strategy involves the enantioselective oxidation of a suitable precursor, such as (-)-α-pinene. The synthesis of its enantiomer, (+)-verbenone, and related chiral compounds is well-established and provides a strong basis for this approach.
Proposed Method: Allylic Oxidation of (-)-α-Pinene
This method is adapted from established procedures for the oxidation of α-pinene to verbenone (B1202108). The key to achieving the desired enantiomer is the use of the corresponding chiral starting material.
Materials:
-
(-)-α-Pinene
-
Lead tetraacetate
-
Benzene (anhydrous)
-
Celite
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Potassium hydroxide (B78521)
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Acetoxylation of (-)-α-Pinene:
-
In a flask equipped with a stirrer and condenser, dissolve (-)-α-pinene in anhydrous benzene.
-
Heat the solution to a gentle reflux.
-
Gradually add lead tetraacetate to the reaction mixture.
-
Continue stirring at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate (B1210297).
-
-
Saponification to the Alcohol:
-
Dissolve the crude acetate in a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature for several hours until the saponification is complete.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol mixture.
-
-
Oxidation to (-)-Verbenone (as a proxy for Verbenene (B3061073) synthesis logic):
-
Dissolve the crude alcohol mixture in diethyl ether and cool in an ice bath.
-
Slowly add a solution of sodium dichromate dihydrate and concentrated sulfuric acid in water.
-
Stir the mixture vigorously at 0°C for one hour, then at room temperature overnight.
-
Dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude (-)-verbenone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Note: This protocol describes the synthesis of the ketone analog, verbenone. The synthesis of verbenene would require a subsequent olefination step, such as a Wittig or Tebbe reaction, to introduce the exocyclic double bond.
Biological Activities and Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and insect repellent effects.
Anti-inflammatory Activity
Derivatives of verbenone have demonstrated significant anti-inflammatory properties. Mechanistic studies have revealed that these effects are, at least in part, mediated through the modulation of key inflammatory signaling pathways. A notable verbenone derivative, SP-8356, has been shown to inhibit the proliferation and motility of liver cancer cells by regulating the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways[6].
Antimicrobial Activity
Essential oils containing verbenene and related terpenes from the Verbenaceae family have been shown to possess antimicrobial properties[7]. The primary mechanism of action for many terpenoids against bacteria involves the disruption of the bacterial cell membrane's structural integrity. This leads to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.
Insect Repellent Activity
Verbenene and its oxidized form, verbenone, are well-known semiochemicals in the insect world, often acting as repellents or anti-aggregation pheromones for various beetle species. This repellent effect is mediated through the insect's olfactory system. The binding of these volatile compounds to specific Olfactory Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs) triggers a signal transduction cascade, leading to a behavioral response.
References
- 1. Verbenene|C10H14|4080-46-0 [benchchem.com]
- 2. verbenene, 4080-46-0 [thegoodscentscompany.com]
- 3. Verbenene [webbook.nist.gov]
- 4. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. verbenene, CAS No. 4080-46-0 - iChemical [ichemical.com]
- 6. SP-8356, a (1S)-(-)-Verbenone Derivative, Inhibits the Growth and Motility of Liver Cancer Cells by Regulating NF-κB and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of (-)-Verbenone: A Technical Guide
Abstract
(-)-Verbenone, a bicyclic monoterpene ketone, has a rich history intertwined with the study of natural products and chemical ecology. Initially identified as a constituent of essential oils, its role as a key semiochemical in the life cycle of bark beetles has cemented its importance in chemical ecology and integrated pest management. This document provides a comprehensive overview of the discovery, history, and key experimental methodologies related to (-)-Verbenone, tailored for researchers, scientists, and drug development professionals.
Discovery and Early History
The discovery of verbenone (B1202108) is credited to the German chemist Kerschbaum in 1900 , who first isolated it from the essential oil of Spanish verbena (Verbena triphylla L., Verbenaceae). A few years later, in 1913, Blumann and Zeitschel identified verbenone as an oxidation product of α-pinene found in turpentine (B1165885) oil. These early discoveries laid the foundation for understanding the natural occurrence and chemical nature of this important monoterpene.
The initial structural elucidation was a significant undertaking of early organic chemistry. The correct structure was proposed by Blumann and Zeitschel in 1913, and the absolute configuration of (+)-verbenone was later established by Hurst and Whitham in 1960.
The most significant chapter in the history of verbenone began with the burgeoning field of chemical ecology. In the mid-20th century, researchers investigating the chemical communication of bark beetles, particularly the mountain pine beetle (Dendroctonus ponderosae), discovered that verbenone acts as a potent anti-aggregation pheromone.[1][2][3] This finding was a landmark in understanding how insect populations regulate their density to avoid over-colonization of a host tree. When a tree is sufficiently colonized, the beetles and associated microorganisms produce verbenone, which signals to incoming beetles that the tree is "full," thus preventing further attacks.[1][2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for (-)-Verbenone is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | |
| Molar Mass | 150.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Characteristic minty, spicy | |
| Melting Point | 6.5 °C | [4] |
| Boiling Point | 227-228 °C at 760 mmHg | [4] |
| Density | 0.978 g/cm³ at 20 °C | [4] |
| Refractive Index | nD¹⁸ 1.4957 | |
| Optical Rotation [α]D | -249.62° (neat) for (-)-verbenone | |
| UV-Vis (in Ethanol) | λmax = 253 nm (ε = 6730) |
Experimental Protocols
Early Synthesis of Verbenone from α-Pinene
One of the historically significant and practical methods for the preparation of verbenone is through the oxidation of α-pinene. A common laboratory-scale synthesis involves the following steps, adapted from various early procedures.
Materials:
-
(+)-α-Pinene
-
Lead tetraacetate [Pb(OAc)₄]
-
Benzene (B151609) (or a suitable alternative solvent)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Methanol (B129727) or Ethanol
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
Allylic Oxidation of α-Pinene:
-
Dissolve (+)-α-pinene in dry benzene in a round-bottom flask equipped with a mechanical stirrer and a condenser.
-
Gradually add lead tetraacetate to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Heat the mixture at a moderate temperature (e.g., 65°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove lead salts.
-
Wash the filtrate with water to remove any remaining lead compounds.
-
-
Saponification of the Acetate:
-
To the benzene solution containing the crude acetate, add a solution of sodium hydroxide in methanol or ethanol.
-
Stir the mixture at room temperature overnight to effect saponification.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of verbenols.
-
-
Oxidation of Verbenols to Verbenone:
-
Dissolve the crude verbenol (B1206271) mixture in diethyl ether and cool in an ice bath.
-
Prepare a solution of sodium dichromate in water and sulfuric acid (Jones reagent).
-
Slowly add the Jones reagent to the stirred ethereal solution of verbenols.
-
After the addition is complete, continue stirring at 0°C for one hour, then at room temperature overnight.
-
Dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-verbenone.
-
-
Purification:
-
The crude verbenone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Signaling Pathway and Experimental Workflow Diagrams
Bark Beetle Anti-Aggregation Signaling Pathway
The following diagram illustrates the role of (-)-Verbenone in the chemical communication of bark beetles, leading to the anti-aggregation effect.
Caption: Bark beetle anti-aggregation signaling pathway mediated by (-)-Verbenone.
Experimental Workflow for Early Synthesis of (-)-Verbenone
The following diagram outlines a typical experimental workflow for the synthesis of (-)-Verbenone from α-pinene as performed in early studies.
Caption: Experimental workflow for the early chemical synthesis of (-)-Verbenone.
Conclusion
The journey of (-)-Verbenone from a fragrant component of verbena oil to a critical tool in understanding and managing insect populations is a testament to the progress of natural product chemistry and chemical ecology. Its discovery and the subsequent elucidation of its biological role have not only provided valuable insights into insect communication but have also offered environmentally benign strategies for forest protection. The historical synthesis methods, while perhaps superseded by more modern techniques, highlight the ingenuity of early organic chemists and provide a valuable pedagogical tool for understanding fundamental reaction mechanisms. The continued study of (-)-Verbenone and its analogs is likely to yield further discoveries in the realms of chemical signaling and sustainable pest management.
References
The Interconnected Chemistry of (-)-Verbenene, α-Pinene, and Verbenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical relationships between the bicyclic monoterpenes (-)-verbenene, α-pinene, and verbenone (B1202108). α-Pinene, a readily available natural product, serves as a key precursor for the synthesis of verbenone through various oxidative pathways, including chemical and biocatalytic methods. Verbenone, in turn, is a well-known anti-aggregation pheromone for several species of bark beetles. The relationship of this compound to α-pinene and verbenone is less direct, with evidence suggesting its formation from α-pinene within insect systems, though a definitive synthetic or biosynthetic pathway from either α-pinene or verbenone is not extensively documented in the current literature. This guide details the known transformations, presents key quantitative data, outlines experimental protocols for pivotal reactions, and visualizes the established chemical and biological pathways.
Chemical Structures and Properties
The chemical structures of α-pinene, verbenone, and this compound are based on the pinane (B1207555) skeleton. Their physical and spectroscopic properties are summarized in the tables below.
Table 1: Physical Properties of α-Pinene, Verbenone, and this compound
| Property | α-Pinene | Verbenone | This compound |
| Molecular Formula | C₁₀H₁₆[1] | C₁₀H₁₄O[2] | C₁₀H₁₄[3] |
| Molar Mass ( g/mol ) | 136.24[1] | 150.22[2] | 134.22[4] |
| Appearance | Clear, colorless liquid[5][6] | Colorless to slightly yellow liquid[7][8] | Colorless to pale yellow liquid |
| Boiling Point (°C) | 155[1][9] | 227-228[2] | 162-164 |
| Melting Point (°C) | -62.8[1] | 6.5[2] | N/A |
| Density (g/mL at 20°C) | 0.858[10] | 0.978[2] | N/A |
| Refractive Index (at 20°C) | ~1.465 | 1.490-1.500[7] | N/A |
| Solubility | Insoluble in water; soluble in organic solvents[5][6] | Practically insoluble in water; soluble in organic solvents[2][7] | Soluble in alcohol; insoluble in water |
Table 2: Spectroscopic Data for α-Pinene, Verbenone, and this compound
| Spectroscopy | α-Pinene | Verbenone | This compound |
| Mass Spec (m/z) | Molecular Ion: 136, Base Peak: 93[5] | Molecular Ion: 150 | Molecular Ion: 134[4] |
| IR (cm⁻¹) | 3074, 2923, 1662, 1380, 1365, 886 | 2920, 1675 (C=O), 1380, 1360, 880 | Not available |
| ¹H NMR (CDCl₃, δ ppm) | ~5.19 (1H, m), 2.35 (1H, m), 2.20 (1H, m), 2.08 (1H, m), 1.95 (1H, d), 1.64 (3H, s), 1.27 (3H, s), 1.17 (1H, d), 0.84 (3H, s) | ~5.73 (1H, s), 2.85 (1H, t), 2.18 (1H, m), 2.05 (3H, s), 1.51 (3H, s), 1.10 (3H, s) | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | ~144.7, 116.0, 47.3, 41.0, 40.8, 38.0, 31.5, 31.3, 26.5, 23.8, 20.9 | ~204.5, 171.0, 120.0, 58.0, 50.0, 41.0, 40.0, 27.0, 23.0, 22.0 | Not available |
Chemical and Biosynthetic Relationships
The primary chemical relationship explored in the literature is the oxidation of α-pinene to verbenone. This compound's direct connection is less established.
From α-Pinene to Verbenone
The conversion of α-pinene to verbenone is a well-documented oxidative process that can be achieved through both chemical and biological means. This transformation typically proceeds through an allylic oxidation mechanism, often involving verbenol (B1206271) as an intermediate.
Several methods for the chemical oxidation of α-pinene to verbenone have been reported. A common approach involves a two-step process: the formation of verbenyl acetate (B1210297) followed by hydrolysis and oxidation.[11] Another method utilizes direct oxidation with various oxidizing agents. For instance, oxidation with lead tetraacetate followed by treatment with sodium dichromate and sulfuric acid yields verbenone.[12] Catalytic oxidation using metal complexes, such as those involving cobalt or copper, has also been shown to be effective, with some processes achieving high conversion rates and selectivity.[13][14]
Microbial and plant cell cultures have been successfully employed for the biotransformation of α-pinene to verbenone. This biocatalytic approach often offers high stereoselectivity. The process typically involves the allylic hydroxylation of α-pinene to form cis- and trans-verbenol (B156527), which is subsequently oxidized to verbenone.[15] Various microorganisms, including fungi and bacteria, as well as plant cell cultures from species like Picea abies, have demonstrated the ability to perform this conversion.
The following diagram illustrates the general pathway from α-pinene to verbenone.
Relationship of this compound to α-Pinene and Verbenone
The direct synthesis or biosynthesis of this compound from α-pinene or verbenone is not as clearly defined in the scientific literature as the α-pinene to verbenone pathway. However, some related transformations and biological occurrences suggest a connection.
-
Photochemical Rearrangement: Verbenone can undergo photochemical rearrangement to produce chrysanthenone (B1198921).[16] While chrysanthenone is an isomer of verbenene (B3061073), this does not represent a direct conversion. Further investigation into photochemical pathways may reveal a route to verbenene.
-
Biosynthesis in Insects: There is evidence to suggest that verbenene is a component of the pheromone blend of some bark beetles of the Dendroctonus genus and is likely derived from host-tree α-pinene. The precise enzymatic pathway for this conversion within the insect or its associated microorganisms has yet to be fully elucidated. It is hypothesized that insect-specific enzymes or microbial symbionts are responsible for this biotransformation.[17][18][19][20]
The proposed, though not fully detailed, relationship is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of the target compounds.
Chemical Synthesis of (1R)-(+)-Verbenone from (1R)-(+)-α-Pinene
This protocol is adapted from the procedure described in Organic Syntheses.[12]
Materials:
-
(1R)-(+)-α-Pinene
-
Lead tetraacetate
-
Celite
-
Diethyl ether
-
Magnesium sulfate
-
10% Potassium hydroxide (B78521) in aqueous methanol (B129727)
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of (1R)-(+)-α-pinene in dry benzene is heated to 65°C in a Morton flask equipped with a mechanical stirrer, condenser, and internal thermometer.
-
Lead tetraacetate is added portion-wise over 20 minutes. The reaction mixture is stirred at 65°C for 1 hour.
-
After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is washed with water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic fractions are dried over magnesium sulfate, filtered, and concentrated to give a mixture of acetates.
-
The crude acetates are hydrolyzed by stirring with a 10% solution of potassium hydroxide in aqueous methanol for 24 hours at room temperature.
-
The mixture is diluted with water and extracted with diethyl ether. The combined ethereal fractions are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a mixture of alcohols.
-
The mixture of alcohols is dissolved in diethyl ether and cooled to 0°C. A solution of sodium dichromate dihydrate and concentrated sulfuric acid in water is added dropwise over 30 minutes.
-
The mixture is stirred at 0°C for 1 hour and then at room temperature overnight.
-
The reaction is diluted with water, and the layers are separated. The aqueous phase is extracted with ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield verbenone.
Workflow Diagram:
Analysis of Monoterpenes by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of monoterpene composition in a sample.[21][22][23]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Samples are typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). For solid samples, headspace analysis or solvent extraction may be employed.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in split or splitless mode.
-
Gas Chromatography: The oven temperature program is optimized to separate the compounds of interest. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to obtain mass spectra for compound identification.
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention times of the peaks. The mass spectrum of each peak is compared to a reference library (e.g., NIST) for compound identification.
Biological Signaling Pathway: Verbenone in Bark Beetle Chemical Communication
Verbenone plays a crucial role as an anti-aggregation pheromone in many bark beetle species. When a host tree becomes densely populated, the concentration of verbenone increases, signaling to incoming beetles that the tree is no longer a suitable habitat. This helps to regulate population density and redirect beetles to new hosts.
The perception of verbenone by the beetle's antennae initiates a signaling cascade within the olfactory sensory neurons, leading to a behavioral response (repulsion).
Conclusion
The chemical relationship between α-pinene and verbenone is well-established, with α-pinene serving as a versatile precursor for the synthesis of verbenone through both chemical and biocatalytic routes. This transformation is of significant interest due to the role of verbenone as an insect pheromone. The connection of this compound to this system is less direct, with its formation from α-pinene likely occurring through specialized biosynthetic pathways in certain insects. Further research is required to fully elucidate the enzymatic machinery responsible for this conversion. The data and protocols presented in this guide provide a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, facilitating further investigation into the synthesis and biological activities of these important monoterpenes.
References
- 1. α-Pinene - Wikipedia [en.wikipedia.org]
- 2. Verbenone - Wikipedia [en.wikipedia.org]
- 3. Verbenene [webbook.nist.gov]
- 4. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]
- 7. Verbenone, (A+-)- | C10H14O | CID 65724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. α- and β-Pinene | Encyclopedia MDPI [encyclopedia.pub]
- 10. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. plantae.org [plantae.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chemical convergence between plants and insects: biosynthetic origins and functions of common secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to Bicyclic Monoterpenes: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclic monoterpenes are a prominent class of naturally occurring organic compounds characterized by their ten-carbon skeleton arranged in a distinctive two-ring structure. As key constituents of essential oils derived from a wide array of medicinal and aromatic plants, these volatile molecules have long been recognized for their diverse biological activities.[1] Their intricate stereochemistry and functional group diversity contribute to a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of bicyclic monoterpenes, encompassing their biosynthesis, structural classification, natural distribution, and therapeutic applications. Detailed experimental protocols for their extraction, characterization, and biological evaluation are also presented to facilitate further research and drug discovery endeavors in this promising area of natural product chemistry.
Core Structures and Classification
Bicyclic monoterpenes are biosynthetically derived from the head-to-tail condensation of two isoprene (B109036) units, forming the C10 precursor geranyl pyrophosphate (GPP).[2] Subsequent enzymatic cyclization of GPP, often involving the formation of a linalyl pyrophosphate intermediate, leads to the generation of various bicyclic skeletons.[3] These skeletons are primarily classified based on the arrangement of the constituent rings. The major classes of bicyclic monoterpenes include:
-
Thujane: Characterized by a bicyclo[3.1.0]hexane skeleton. A key example is thujone, found in the essential oils of thuja and wormwood.[4]
-
Pinane: Featuring a bicyclo[3.1.1]heptane framework. The most well-known members are α-pinene and β-pinene, which are abundant in pine and rosemary oils.[5]
-
Carane: Possessing a bicyclo[4.1.0]heptane structure. 3-Carene is a representative compound, commonly found in the essential oils of coniferous trees.
-
Camphane (or Bornane): Based on a bicyclo[2.2.1]heptane skeleton. Camphor, a widely used topical analgesic, and borneol are prominent examples.[6]
-
Fenchane: Also containing a bicyclo[2.2.1]heptane skeleton but with a different methyl group arrangement compared to camphane. Fenchone is a characteristic member of this class.
Modified bicyclic monoterpenes, known as bicyclic monoterpenoids, contain additional functional groups such as hydroxyl, carbonyl, or ether linkages.[1]
Biosynthesis of Bicyclic Monoterpenes
The biosynthesis of bicyclic monoterpenes is a complex enzymatic process that begins with the universal C10 precursor, geranyl pyrophosphate (GPP). This pathway is a critical branch of the broader terpenoid biosynthesis pathway.
dot
The key steps in the formation of bicyclic monoterpenes are catalyzed by a class of enzymes known as monoterpene synthases. The process generally proceeds as follows:
-
Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (B85504) or the MEP/DOXP pathway, are condensed by GPP synthase to form GPP.
-
Ionization and Isomerization: GPP undergoes ionization, losing its pyrophosphate group. This is often followed by an isomerization to form a linalyl pyrophosphate (LPP) intermediate, which is a tertiary allylic pyrophosphate.[7]
-
Cyclization: The LPP intermediate then cyclizes to form various monocyclic carbocation intermediates.
-
Secondary Cyclization and Rearrangements: These monocyclic intermediates can undergo further intramolecular reactions, including secondary cyclizations and hydride shifts, to generate the diverse range of bicyclic monoterpene skeletons. The specific bicyclic product formed is determined by the particular monoterpene synthase enzyme involved.
Natural Sources and Quantitative Data
Bicyclic monoterpenes are widespread in the plant kingdom, particularly in coniferous trees and various herbs and spices. The composition and concentration of these compounds in essential oils can vary significantly depending on the plant species, geographical location, climate, and extraction method.
| Bicyclic Monoterpene | Major Natural Sources | Concentration Range (% of Essential Oil) |
| α-Pinene | Pinus species (Pine) | 2.04 - 80.0% |
| Rosmarinus officinalis (Rosemary) | 9.0 - 26.0% | |
| Juniperus communis (Juniper) | 25.0 - 45.0% | |
| β-Pinene | Pinus species (Pine) | 2.0 - 30.0% |
| Cuminum cyminum (Cumin) | 10.0 - 20.0% | |
| Foeniculum vulgare (Fennel) | 1.0 - 10.0% | |
| Sabinene | Juniperus sabina (Savin Juniper) | ~30.0% |
| Myristica fragrans (Nutmeg) | 15.0 - 35.0% | |
| Camphene | Valeriana officinalis (Valerian) | 5.0 - 15.0% |
| Zingiber officinale (Ginger) | 5.0 - 15.0% | |
| 3-Carene | Pinus sylvestris (Scots Pine) | 20.0 - 40.0% |
| Camphor | Cinnamomum camphora (Camphor Laurel) | 40.0 - 50.0% |
| Salvia officinalis (Sage) | 10.0 - 25.0%[5] | |
| Thujone | Thuja occidentalis (Arborvitae) | 40.0 - 60.0% |
| Artemisia absinthium (Wormwood) | 3.0 - 70.0% | |
| Fenchone | Foeniculum vulgare (Fennel) | 5.0 - 20.0% |
Biological Activities and Therapeutic Potential
Bicyclic monoterpenes exhibit a wide range of biological activities, making them attractive candidates for the development of new therapeutic agents.
Antimicrobial Activity
Many bicyclic monoterpenes, including α-pinene, β-pinene, and camphor, have demonstrated significant antimicrobial activity against a variety of bacteria and fungi. Their lipophilic nature allows them to partition into the microbial cell membranes, disrupting their integrity and leading to cell death.
| Compound | Organism | IC50 / MIC (µg/mL) | Reference |
| (+)-α-Pinene | Candida albicans | 3125 (MIC) | [8] |
| (+)-β-Pinene | Candida albicans | 187 (MIC) | [8] |
| α-Pinene | Staphylococcus aureus | 117 - 6250 (MIC) | [9] |
Anti-inflammatory Activity
Several bicyclic monoterpenes have been shown to possess anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some monoterpenes can inhibit the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation.[10]
Anticancer Activity
A growing body of evidence suggests that certain bicyclic monoterpenes have potential as anticancer agents. They can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and prevent metastasis.
| Compound | Cell Line | IC50 (µM) | Reference |
| Carvone | P-815 (Mastocytoma) | 0.11 - 0.17 | [11] |
| Carvone | K-562 (Leukemia) | 0.11 - 0.17 | [11] |
| Carvone | CEM (Leukemia) | 0.11 - 0.17 | [11] |
| Carvone | KMS-5 (Myeloma) | 20 | [11] |
| Limonene | T24 (Bladder Cancer) | 9 | [7] |
dot
Neurotoxicity
While many bicyclic monoterpenes exhibit beneficial biological activities, some, such as thujone and camphor, are known to be neurotoxic at high concentrations. Their primary mechanism of neurotoxicity involves the modulation of neurotransmitter receptors in the central nervous system.[12]
-
Thujone: Acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[3] By blocking the inhibitory effects of GABA, thujone can lead to neuronal hyperexcitability, resulting in convulsions and seizures.[4]
-
Camphor: Can also induce seizures, and its neurotoxic effects are thought to be related to its ability to inhibit GABAergic neurotransmission.[13]
Experimental Protocols
Extraction of Bicyclic Monoterpenes
Protocol 1: Steam Distillation
Steam distillation is a common method for extracting volatile compounds like bicyclic monoterpenes from plant material.[14]
dot
-
Preparation of Plant Material: Coarsely grind the dried plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Place the ground plant material in a distillation flask and add water. Connect the flask to a steam generator and a condenser.
-
Distillation: Heat the water to generate steam, which will pass through the plant material, causing the volatile bicyclic monoterpenes to vaporize.
-
Condensation: The steam and vaporized compounds are then passed through a condenser, where they are cooled and converted back into a liquid.
-
Collection and Separation: The resulting distillate, a mixture of essential oil and water (hydrosol), is collected. The essential oil, being less dense than water, will typically form a layer on top and can be separated.[15]
Protocol 2: Solvent Extraction
Solvent extraction is an alternative method that is suitable for heat-sensitive compounds.[16]
-
Preparation of Plant Material: As with steam distillation, grind the plant material.
-
Extraction: Macerate the ground material in a suitable organic solvent (e.g., hexane, ethanol) for a specified period (e.g., 24-48 hours) with occasional agitation.
-
Filtration: Filter the mixture to separate the plant debris from the solvent extract.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.
Characterization of Bicyclic Monoterpenes
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most widely used technique for the separation, identification, and quantification of the individual components of essential oils.[17]
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane).
-
GC Separation: Inject a small volume of the diluted sample into the gas chromatograph. The different bicyclic monoterpenes will be separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program starts at a lower temperature and gradually increases to elute compounds with higher boiling points.[18]
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is compared to a library of known spectra for identification.[19]
-
Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram.[20]
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isolated bicyclic monoterpenes. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its precise structure and stereochemistry.[21][22]
In Vitro Biological Activity Assays
Protocol 5: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.[23]
dot
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with various concentrations of the bicyclic monoterpene for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]
Protocol 6: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay provides a simple method for screening the anti-inflammatory potential of essential oils.[24]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) and the essential oil at the desired concentration. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.[25]
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated, with a higher percentage indicating greater anti-inflammatory activity.
Conclusion
Bicyclic monoterpenes represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in the plant kingdom and their array of pharmacological activities underscore their potential as lead compounds for the development of new drugs. This in-depth technical guide has provided a comprehensive overview of their chemistry, biosynthesis, and therapeutic applications, along with detailed experimental protocols to aid researchers in their exploration of these fascinating molecules. Further investigation into the mechanisms of action and structure-activity relationships of bicyclic monoterpenes will undoubtedly pave the way for novel therapeutic interventions for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.evergreen.edu [sites.evergreen.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Thujone and thujone-containing herbal medicinal and botanical products: toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [GC-MS analysis of essential oils from four Vitex species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. jabsonline.org [jabsonline.org]
- 25. Chemical composition, in vitro antioxidant and anti-inflammatory properties of essential oils of four dietary and medicinal plants from Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of (-)-Verbenene: An In-depth Technical Guide on its Function as an Insect Pheromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Verbenene, a bicyclic monoterpene, plays a pivotal role in the chemical ecology of numerous insect species, particularly bark beetles (Coleoptera: Scolytinae). This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and behavioral effects of this compound in its capacity as an insect pheromone. A key focus is its function as an anti-aggregation pheromone, signaling the saturation of a host resource and thus regulating population density and competition. This document details the enzymatic conversion of host-plant-derived α-pinene into verbenene, involving insect and microbial enzymes, and elucidates the olfactory signaling cascade responsible for its perception. Quantitative data from electrophysiological and behavioral assays are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This guide is intended to be a valuable resource for researchers in chemical ecology, pest management, and those involved in the development of semiochemical-based insect control strategies.
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and host selection. Pheromones, as intraspecific chemical signals, are of particular interest for their potential in integrated pest management. This compound is a naturally occurring monoterpene found in a variety of plants.[1] In the context of insect communication, it is a well-documented anti-aggregation pheromone for several economically significant bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis).[1]
When bark beetles successfully colonize a host tree, they release aggregation pheromones to attract conspecifics, leading to a mass attack that can overcome the tree's defenses.[1] As the beetle population within the host reaches a critical density, the production and release of verbenone (B1202108) increase.[1] This shift in the semiochemical profile signals to incoming beetles that the host is fully occupied, thereby preventing overcrowding and resource depletion.[1] However, the ecological role of verbenone is nuanced; in some contexts and for certain species, it can act as an attractant, indicating the presence of a suitable, albeit aged, host.[2][3] This guide delves into the technical details of this compound's function, from its molecular origins to its behavioral consequences.
Biosynthesis of this compound
The primary precursor for verbenone biosynthesis in bark beetles is α-pinene, a major constituent of the oleoresin of their coniferous host trees.[3][4] The conversion of α-pinene to verbenone is a multi-step process involving both insect and microbial enzymes. The chirality of the α-pinene precursor can influence the stereochemistry of the resulting verbenol, a direct precursor to verbenone.[5]
The initial step in the pathway is the oxidation of α-pinene to verbenol. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) located in the beetle's midgut and fat body tissues.[3][6] Specifically, the enzyme CYP6DE1 has been identified in the mountain pine beetle as being responsible for the hydroxylation of α-pinene to produce trans-verbenol (B156527).[7]
Following the formation of verbenol, it is further oxidized to verbenone. This conversion can be facilitated by the beetle's own enzymes, but a significant contribution comes from symbiotic microorganisms, particularly yeasts and bacteria, residing in the beetle's gut and galleries.[8] For instance, various gut-associated bacteria isolated from Dendroctonus valens have been shown to efficiently convert cis-verbenol (B83679) to verbenone.[9]
Figure 1: Biosynthesis pathway of this compound from α-pinene.
Olfactory Perception and Signaling Pathway
The detection of this compound by bark beetles occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on their antennae.[8] The perception of this pheromone initiates a signal transduction cascade that ultimately leads to a behavioral response.
The process begins with the diffusion of verbenone molecules through pores in the sensilla and into the sensillum lymph. Here, odorant-binding proteins (OBPs) are thought to bind to the hydrophobic verbenone molecules and transport them to the dendritic membrane of the OSNs.[10]
At the OSN membrane, verbenone interacts with a specific odorant receptor (OR). Insect ORs are heteromeric complexes, typically composed of a variable, odorant-specific subunit (ORx) and a highly conserved co-receptor (Orco).[11] While a specific OR for this compound has not been definitively identified in all key pest species, research on Ips typographus has identified ItypOR41, which responds strongly to the aggregation pheromone component (4S)-cis-verbenol and also shows a weaker, but significant, response to (-)-verbenone.[11] This suggests that in some species, the same receptor may be involved in detecting both aggregation and anti-aggregation signals, with the neuronal firing pattern or the activation of other neurons determining the ultimate behavioral output.
Upon binding of this compound to the OR complex, a conformational change is induced, leading to the opening of an ion channel. This results in an influx of cations and depolarization of the OSN membrane, generating an action potential.[10] This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed in specific glomeruli. The pattern of glomerular activation is then interpreted by higher brain centers, leading to the appropriate behavioral response, such as repulsion from the odor source.
Figure 2: Olfactory signaling pathway for this compound perception.
Quantitative Data on Behavioral and Electrophysiological Responses
The behavioral and physiological responses of bark beetles to this compound are dose-dependent and can vary between species and even between sexes. The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays.
Table 1: Electroantennogram (EAG) Responses to Verbenone Enantiomers
| Species | Sex | Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE | Reference |
| Dendroctonus ponderosae | Female | (-)-Verbenone | 10 | 0.85 ± 0.07 | [12] |
| Dendroctonus ponderosae | Female | (+)-Verbenone | 10 | 0.65 ± 0.06 | [12] |
| Dendroctonus ponderosae | Male | (-)-Verbenone | 10 | 0.82 ± 0.08 | [12] |
| Dendroctonus ponderosae | Male | (+)-Verbenone | 10 | 0.63 ± 0.07 | [12] |
Table 2: Behavioral Responses of Bark Beetles to Verbenone in Field Trapping Assays
| Species | Attractant Lure | Verbenone Release Rate (mg/24h) | Mean Trap Catch ± SE (beetles/trap) | % Reduction in Trap Catch | Reference |
| Dendroctonus ponderosae | Aggregation Pheromone | 0 (Control) | 141.2 ± 15.3 | - | [13] |
| Dendroctonus ponderosae | Aggregation Pheromone | ~1.0 | 2.1 ± 0.5 | 98.5% | [13] |
| Ips pini | Aggregation Pheromone | 0 (Control) | 150.3 ± 25.1 | - | [14] |
| Ips pini | Aggregation Pheromone | Not specified (Pouch) | 25.6 ± 8.4 | 83.0% | [14] |
| Dendroctonus valens | Host Kairomones | 0 (Control) | 45.7 ± 5.1 | - | [4] |
| Dendroctonus valens | Host Kairomones | Not specified | 15.2 ± 2.3 | 66.7% | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of pheromone activity. The following sections provide methodologies for key experiments cited in the study of this compound.
Electroantennography (EAG)
Objective: To measure the electrical response of a bark beetle's antenna to volatile compounds, providing a quantitative measure of olfactory detection.
Materials:
-
Intact adult bark beetles
-
Stereomicroscope
-
Micro-scissors and fine forceps
-
Glass capillary microelectrodes
-
Electrolyte solution (e.g., insect saline)
-
Conductive gel
-
EAG probe and amplifier
-
Data acquisition system
-
Purified and humidified air source
-
Stimulus delivery system (e.g., Pasteur pipettes with filter paper)
-
Synthetic this compound and solvent (e.g., hexane)
Procedure:
-
Insect Preparation: Immobilize an adult beetle by chilling. Under a stereomicroscope, carefully excise an antenna at its base.[15]
-
Electrode Preparation: Fill glass capillary microelectrodes with the electrolyte solution.[15]
-
Antenna Mounting: Mount the excised antenna between two electrodes. The basal end of the antenna is placed in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.[15]
-
Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.[15]
-
EAG Recording:
-
Place the antennal preparation in a continuous stream of purified and humidified air.
-
Deliver a short puff of air (e.g., 1 second) through the stimulus pipette over the antenna.
-
Record the resulting depolarization of the antenna (the EAG response) in millivolts (mV).
-
Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal adaptation.[15]
-
-
Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Normalize the responses by subtracting the solvent control response. Analyze the dose-response relationship.
Y-Tube Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or aversion) of bark beetles to this compound in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., filter paper treated with this compound or solvent)
-
Adult bark beetles
Procedure:
-
Apparatus Setup: Connect the Y-tube olfactometer to a regulated airflow system. Ensure equal airflow through both arms of the Y-tube.[16]
-
Odor Source Preparation: Place a filter paper treated with a specific concentration of this compound in one arm of the olfactometer and a solvent-treated filter paper in the other arm.[16]
-
Beetle Introduction: Introduce a single adult beetle at the base of the Y-tube.[16]
-
Behavioral Observation: Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice. Record the first arm entered and the total time spent in each arm. A choice is typically defined as the beetle moving a certain distance down one of the arms.[16]
-
Data Collection and Analysis: Repeat the assay with a sufficient number of beetles. After a set number of trials, clean the olfactometer and switch the positions of the odor and control arms to avoid positional bias. Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for either arm.[16]
Figure 3: General experimental workflow for pheromone characterization.
Conclusion
This compound is a multifaceted semiochemical with a significant impact on the chemical ecology of bark beetles. Its primary role as an anti-aggregation pheromone makes it a valuable tool for the development of sustainable pest management strategies. A thorough understanding of its biosynthesis, the intricacies of its perception at the molecular level, and its dose-dependent behavioral effects is crucial for optimizing its application in forest protection. The data and protocols presented in this guide offer a foundation for further research into the chemical communication of bark beetles and the development of novel, environmentally benign methods for their control. Future research should focus on the definitive identification of this compound-specific odorant receptors and the elucidation of the complete enzymatic pathways in both the insects and their microbial symbionts.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the haem monooxygenase cytochrome P450 for monoterpene oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. slunik.slu.se [slunik.slu.se]
- 7. researchgate.net [researchgate.net]
- 8. Selective production of cis- and trans-verbenol from (-)-and (+)-alpha by a bark beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Electroantennograms by mountain pine beetles,Dendroctonus ponderosae Hopkins, exposed to selected chiral semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide on the Potential Therapeutic Applications of (-)-Verbenone and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the emerging therapeutic applications of (-)-Verbenone, a naturally occurring bicyclic monoterpene, and its derivatives. The primary focus is on its anticancer, anti-inflammatory, and antioxidant properties, with a detailed exploration of the underlying mechanisms of action, experimental data, and relevant methodologies.
Introduction
(-)-Verbenone is a natural organic compound found in various plants, including the essential oils of rosemary and Spanish verbena. Traditionally recognized for its role as an insect anti-aggregation pheromone, recent scientific investigations have unveiled its potential as a valuable scaffold for the development of novel therapeutic agents. This guide delves into the preclinical evidence supporting the exploration of (-)-Verbenone and its derivatives, particularly in the field of oncology.
Anticancer Applications
A significant body of research has focused on the anticancer properties of a synthetic derivative of (1S)-(–)-verbenone, designated as SP-8356. These studies have demonstrated its efficacy in inhibiting the proliferation and survival of various cancer cell types, most notably non-small cell lung cancer (NSCLC) and osteosarcoma.
Non-Small Cell Lung Cancer (NSCLC)
Preclinical studies have shown that SP-8356 exhibits potent anticancer effects against NSCLC cells through the induction of apoptosis and cell cycle arrest.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | 15 µM | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 15 µM | [1] |
SP-8356 has been shown to exert its anticancer effects in NSCLC by modulating the p53/MDM2 signaling pathway. In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2, which targets p53 for degradation. SP-8356 disrupts the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[1][2] This accumulation of p53 triggers downstream events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] Specifically, SP-8356 treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1]
Caption: SP-8356 inhibits MDM2, leading to p53 activation and downstream anticancer effects.
Osteosarcoma
SP-8356 has also demonstrated significant anti-proliferative and pro-apoptotic effects in osteosarcoma cell lines.
| Cell Line | Cancer Type | Effect | Concentrations Tested | Reference |
| Saos-2 | Osteosarcoma | Decreased cell viability | 2, 4, 8, 16 µM | [3] |
| MG63 | Osteosarcoma | Decreased cell viability | 2, 4, 8, 16 µM | [3] |
In osteosarcoma cells, SP-8356's mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Activation of AMPK by SP-8356 leads to the inhibition of cell proliferation and the induction of apoptosis.[3] Furthermore, SP-8356 treatment was found to increase the expression of PGC-1α and TFAM, which are involved in mitochondrial biogenesis.[3]
Caption: SP-8356 activates the AMPK pathway, leading to anticancer effects in osteosarcoma.
Anti-inflammatory and Antioxidant Applications
(-)-Verbenone has demonstrated notable anti-inflammatory and antioxidant properties in preclinical models.
Anti-inflammatory Activity
Studies have shown that (-)-Verbenone can diminish TPA-induced ear edema in mice, an effect comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[4]
| Model | Effect | ED50 | Reference |
| TPA-induced chronic ear edema (mice) | Decreased inflammation | 45.24 mg/kg | [5] |
Antioxidant Activity
(-)-Verbenone and its derivatives have been reported to possess antioxidant properties, as demonstrated by their ability to scavenge free radicals in vitro.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of SP-8356 on NSCLC cell lines.[1][6]
-
Cell Seeding: Seed A549 or NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of SP-8356 (e.g., 0, 5, 10, 15, 20, 25 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for p53 and MDM2
This protocol is designed to detect changes in p53 and MDM2 protein levels in NSCLC cells following treatment with SP-8356.[1]
-
Cell Lysis: Treat A549 or NCI-H460 cells with SP-8356 for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000), MDM2 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anticancer efficacy of SP-8356 in a nude mouse model of NSCLC.[1]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of 6-week-old female nude mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, SP-8356 at a specified dose, such as 10 mg/kg). Administer treatment intraperitoneally daily for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
(-)-Verbenone and its derivatives, particularly SP-8356, represent a promising class of compounds with multifaceted therapeutic potential. The preclinical data strongly support their further investigation as anticancer, anti-inflammatory, and antioxidant agents. The mechanisms of action, involving the modulation of key signaling pathways such as p53/MDM2 and AMPK, provide a solid foundation for targeted drug development. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to advancing these promising natural product-based compounds towards clinical applications. Further studies are warranted to fully elucidate their pharmacokinetic and toxicological profiles and to optimize their therapeutic efficacy.
References
- 1. SP-8356: A Novel Verbenone Derivative Exerts In Vitro Anti-Non-Small Cell Lung Cancer Effects, Promotes Apoptosis via The P53/MDM2 Axis and Inhibits Tumor Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SP-8356 (A Verbenone Derivative) Inhibits Proliferation, Suppresses Cell Migration and Invasion and Decreases Tumor Growth of Osteosarcoma: Role of PGC-1α/TFAM and AMPK-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP-8356, a (1S)-(-)-Verbenone Derivative, Inhibits the Growth and Motility of Liver Cancer Cells by Regulating NF-κB and ERK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (-)-Verbenene from α-Pinene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the laboratory synthesis of (-)-verbenene, a bicyclic monoterpene, starting from the readily available natural product (-)-α-pinene. The synthesis involves a two-step process: the allylic oxidation of (-)-α-pinene to the intermediate (-)-verbenone (B192643), followed by the conversion of (-)-verbenone to this compound via the Shapiro reaction.
These protocols are intended for use by personnel with prior training in experimental organic chemistry. All hazardous materials should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Oxidation of (-)-α-Pinene to (-)-Verbenone
This section details the allylic oxidation of (-)-α-pinene to yield (-)-verbenone. Two common methods are presented: oxidation using lead tetraacetate and oxidation using sodium dichromate.
Method 1: Oxidation with Lead Tetraacetate
This method proceeds via the formation of a tertiary acetate (B1210297) intermediate, which is subsequently hydrolyzed and oxidized to verbenone.[1]
Experimental Protocol:
-
Reaction Setup: In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and a gas inlet, add 25.0 g (0.183 mol) of (-)-α-pinene and 350 mL of dry benzene.
-
Heating: Heat the mixture to 65°C using a heating mantle.
-
Addition of Oxidant: Over a period of 20 minutes, add 77.8 g (0.175 mol) of lead tetraacetate to the stirred solution.
-
Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 1 hour. The initial bright yellow color of the solution will gradually change to tan.
-
Work-up:
-
Cool the solution to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with several 50-mL portions of benzene.
-
To the combined filtrate, add 300 mL of water, which will cause the precipitation of brown-black lead oxide.
-
Vigorously swirl the two-phase system at 10-minute intervals for one hour and then filter again through a Celite pad.
-
Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of diethyl ether.
-
Combine all organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetate mixture as a colorless liquid.
-
-
Hydrolysis:
-
Without further purification, place the acetate mixture in a 250-mL round-bottomed flask and add 150 mL of a 10% potassium hydroxide (B78521) solution in aqueous methanol (B129727) at room temperature.
-
Stir the mixture for 24 hours.
-
Pour the brown mixture into a separatory funnel, dilute with 200 mL of water, and extract with four 150-mL portions of diethyl ether.
-
Dry the combined ethereal fractions over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols as a light yellow oil.
-
-
Oxidation to Verbenone:
-
Dissolve the mixture of alcohols in 300 mL of diethyl ether in a 1000-mL round-bottomed flask and cool to 0°C.
-
Over a 30-minute period, add a mixture of 27.5 g (0.092 mol) of sodium dichromate dihydrate, 100 mL of water, and 10.2 mL of concentrated sulfuric acid.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Dilute the reaction with 200 mL of water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase three times with 200 mL of diethyl ether.
-
Wash the combined organic layers with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation to yield (-)-verbenone.
-
-
Purification: The crude (-)-verbenone can be purified by vacuum distillation.
Quantitative Data for Oxidation of (-)-α-Pinene to (-)-Verbenone
| Parameter | Value | Reference |
| Starting Material | (-)-α-Pinene | N/A |
| Reagents | Lead tetraacetate, Potassium hydroxide, Sodium dichromate, Sulfuric acid | [1] |
| Solvent | Benzene, Diethyl ether, Methanol | [1] |
| Reaction Temperature | 65°C, 0°C to Room Temperature | [1] |
| Reaction Time | 1 hour (oxidation), 24 hours (hydrolysis), Overnight (oxidation) | [1] |
| Yield of (-)-Verbenone | 61-65% (crude), 47% (after distillation) | [1] |
| Optical Rotation of (+)-Verbenone | [α]D +222.0° (c 2.00, EtOH) | [1] |
Note: The optical rotation for (-)-verbenone will have the same magnitude but the opposite sign.
Part 2: Conversion of (-)-Verbenone to this compound via Shapiro Reaction
The Shapiro reaction provides a method for the conversion of a ketone to an alkene through its tosylhydrazone derivative.[2][3][4]
Step 1: Formation of (-)-Verbenone Tosylhydrazone
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve (-)-verbenone in methanol.
-
Addition of Reagent: Add an equimolar amount of p-toluenesulfonylhydrazide to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.[5][6]
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to induce crystallization of the tosylhydrazone. Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.[7]
Step 2: Decomposition of the Tosylhydrazone to this compound
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend the dried (-)-verbenone tosylhydrazone in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere.
-
Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.
-
Addition of Base: Slowly add at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) in hexanes, to the stirred suspension.[2][4]
-
Reaction: Allow the reaction mixture to stir at -78°C for a specified period and then warm to room temperature. The reaction progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Quantitative Data for Conversion of (-)-Verbenone to this compound
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [8] |
| Molecular Weight | 134.22 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | 162-164 °C at 760 mmHg | [9] |
| Flash Point | 35.56 °C | [9] |
Spectroscopic Data:
Detailed NMR and IR spectra with peak assignments for this compound are not explicitly provided in the search results. General characteristics are as follows:
-
¹H NMR: The spectrum is expected to show signals corresponding to vinylic protons, allylic protons, and methyl groups.
-
¹³C NMR: The spectrum should display peaks for sp² and sp³ hybridized carbons, consistent with the structure of verbenene.
-
IR Spectroscopy: The spectrum will likely show characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching frequencies.[10][11]
-
Optical Rotation: The specific rotation ([α]D) will be a negative value, confirming the (-)-enantiomer. The exact value is dependent on the concentration and solvent used for the measurement.[5]
Visualizations
Synthesis Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Shapiro reaction | PPTX [slideshare.net]
- 3. rsc.org [rsc.org]
- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Asymmetric Synthesis Leveraging (-)-Verbenone: A Chiral Pool Approach to Complex Molecules
Introduction:
(-)-Verbenone (B192643), a naturally occurring bicyclic monoterpene ketone, has emerged as a versatile and valuable chiral building block in asymmetric synthesis. Its rigid, bicyclo[3.1.1]heptane framework and inherent chirality provide an excellent scaffold for the stereocontrolled construction of complex molecular architectures. This has led to its successful application in the synthesis of a diverse range of target molecules, including natural products, pharmaceuticals, and fragrance compounds. The strategic utilization of (-)-verbenone and its derivatives allows for the efficient transfer of stereochemical information, making it a powerful tool for researchers in organic synthesis and drug development.
This document provides detailed application notes and experimental protocols for key asymmetric transformations employing (-)-verbenone as a chiral starting material, focusing on conjugate addition and Diels-Alder reactions.
I. Conjugate Addition Reactions: Synthesis of Bicyclic Fragrance Molecules
The enone functionality in (-)-verbenone is susceptible to 1,4-conjugate addition of nucleophiles, a reaction that proceeds with high facial selectivity due to the steric hindrance imposed by the gem-dimethyl bridge. This stereocontrol has been elegantly exploited in the synthesis of novel bicyclic fragrance molecules.
A key transformation involves the conjugate addition of an organocuprate reagent to (-)-verbenone, followed by a series of reactions including cyclobutane (B1203170) ring-opening and ring-closing metathesis, to construct intricate molecular frameworks.
Quantitative Data for Conjugate Addition in Fragrance Synthesis
| Entry | Organocuprate Precursor | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr/CuI | 3-Methyl-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one | 85 | >95:5 |
| 2 | EtMgBr/CuI | 3-Ethyl-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one | 82 | >95:5 |
| 3 | PhMgBr/CuI | 3-Phenyl-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one | 78 | >95:5 |
Experimental Protocol: Conjugate Addition of Methylmagnesium Bromide to (-)-Verbenone
Materials:
-
(-)-Verbenone (1.0 eq)
-
Copper(I) iodide (CuI) (1.1 eq)
-
Methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of CuI (1.1 eq) in anhydrous THF at -20 °C under an argon atmosphere, add MeMgBr (1.2 eq) dropwise.
-
Stir the resulting mixture at -20 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of (-)-verbenone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-methyl-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one.
II. Diels-Alder Reactions: Accessing Chiral Bicyclic Scaffolds
(-)-Verbenone can be converted into chiral dienophiles for use in asymmetric Diels-Alder reactions. The rigid bicyclic framework of the verbenone-derived auxiliary effectively shields one face of the dienophile, leading to high levels of stereocontrol in the resulting cycloadducts. This strategy provides a powerful method for the synthesis of complex, enantioenriched bicyclic and polycyclic systems.
Quantitative Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | Yield (%) | endo:exo Ratio | Diastereomeric Excess (de, %) |
| 1 | Cyclopentadiene (B3395910) | Et₂AlCl | 92 | 95:5 | >98 |
| 2 | Isoprene | Et₂AlCl | 88 | 93:7 | 95 |
| 3 | 1,3-Butadiene | Et₂AlCl | 85 | 90:10 | 92 |
Experimental Protocol: Asymmetric Diels-Alder Reaction of a (-)-Verbenone-Derived Acrylate (B77674)
Step 1: Synthesis of the Chiral Acrylate Dienophile
-
Reduce (-)-verbenone with a suitable reducing agent (e.g., NaBH₄, CeCl₃·7H₂O) to afford the corresponding allylic alcohol, (-)-verbenol, with high diastereoselectivity.
-
Esterify (-)-verbenol with acryloyl chloride in the presence of a base (e.g., triethylamine) and a catalytic amount of DMAP to yield the chiral acrylate dienophile.
Step 2: Diels-Alder Cycloaddition
Materials:
-
(-)-Verbenyl acrylate (1.0 eq)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.1 eq, 1.0 M solution in hexanes)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (-)-verbenyl acrylate (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add Et₂AlCl (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Diels-Alder adduct.
III. Synthesis of Cannabinoids from (-)-Verbenol
(-)-Verbenol, readily obtained from the reduction of (-)-verbenone, serves as a key chiral precursor in the synthesis of cannabinoids, such as (-)-Δ⁶-Tetrahydrocannabinol (Δ⁶-THC). The acid-catalyzed condensation of (-)-verbenol with olivetol (B132274) proceeds through a Friedel-Crafts alkylation followed by an intramolecular cyclization to furnish the tricyclic core of the cannabinoid skeleton.
Quantitative Data for Cannabinoid Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Δ⁶-THC (%) |
| 1 | p-Toluenesulfonic acid | CH₂Cl₂ | 25 | 48 |
| 2 | Boron trifluoride etherate | CH₂Cl₂ | 0 | 44 |
| 3 | Tin(IV) chloride | CH₂Cl₂ | -20 | 52 |
Experimental Protocol: Synthesis of (-)-Δ⁶-THC from (-)-Verbenol and Olivetol
Materials:
-
(-)-Verbenol (1.0 eq)
-
Olivetol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (-)-verbenol (1.0 eq) and olivetol (1.1 eq) in anhydrous DCM at room temperature, add p-TSA·H₂O (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (-)-Δ⁶-THC.
(-)-Verbenone stands as a testament to the power of the chiral pool in asymmetric synthesis. The protocols and data presented herein demonstrate its utility in constructing stereochemically rich and diverse molecular scaffolds. Its application in the synthesis of fragrances and cannabinoids highlights its significance in both academic research and industrial drug development. The predictable stereochemical outcomes of reactions involving (-)-verbenone and its derivatives make it an invaluable tool for the efficient and elegant synthesis of complex chiral molecules.
Application Note: Protocols for the Catalytic Oxidation of α-Pinene to Verbenone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Verbenone, a bicyclic monoterpene ketone, is a valuable natural product with applications in the fragrance industry, as an insect pheromone, and as a chiral building block in organic synthesis. It is primarily synthesized through the allylic oxidation of α-pinene, an abundant and renewable terpene sourced from turpentine. This application note provides detailed experimental protocols and summarizes various catalytic systems for the selective oxidation of α-pinene to verbenone. The presented data and methodologies are intended to guide researchers in selecting and optimizing reaction conditions for this important transformation.
Data Presentation: Comparison of Catalytic Systems
The selective oxidation of α-pinene can yield several products, including verbenone, verbenol, and α-pinene oxide. The choice of catalyst, oxidant, solvent, and reaction conditions plays a crucial role in directing the reaction towards the desired product. The following table summarizes quantitative data from various published methods for the synthesis of verbenone.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Verbenone Selectivity (%) | Verbenone Yield (%) | Reference |
| Cu-mdea | TBHP | Acetonitrile | 60 | - | 93 | - | 25 | [1] |
| Monocopper(II) complex | TBHP (70% in H₂O) | Water (1% PS-750-M) | 60 | 9 | 87 | - | 19 | [2] |
| Bimetallic AuCu/TiO₂ | TBHP | Acetonitrile | - | - | 94 | 65 | ~61.1 | [2][3] |
| 2D Mesoporous Cr-silicate | - | Chlorobenzene | - | 9 | ~75 | 65 | ~48.8 | [3] |
| Ti-HMS | TBHP | Acetonitrile | 77 | 24 | - | 51 | - | [4] |
| Ti-MCM-41 | H₂O₂ | Acetonitrile | 70 | 7 | 37 | 39 | ~14.4 | [4] |
| TS-1_2 | O₂ | Solvent-free | 85 | 24 | 90 | 38 | 34.2 | [4] |
| CuAPO-5(0.06) | TBHP | - | - | 12 | 96.8 | 46.4 | ~44.9 | [5] |
| FePcCl₁₆-NH₂-SiO₂ | TBHP | Acetone | 40-50 | 6 | - | - | - | [6] |
| Co-polyoxometalate | - | Acetonitrile | 50 | 1 | 48 | - | 26 | [1] |
Note: Yield is calculated as (Conversion % * Selectivity %) / 100. Some values are approximated from the source material.
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed oxidation of α-pinene using tert-butyl hydroperoxide (TBHP) as the oxidant. This method is representative of modern catalytic approaches that offer high conversion and selectivity under relatively mild conditions.
Protocol: Copper-Catalyzed Oxidation of α-Pinene in Micellar Conditions [2]
Materials:
-
α-Pinene (0.6 mmol)
-
Monocopper(II) catalyst complex (1.0 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 1.2 mmol)
-
Surfactant PS-750-M
-
Distilled water
-
2 mL GC vial with an 11 mm stirring bar
Procedure:
-
Prepare Surfactant Solution: Prepare a 1% aqueous solution of the surfactant PS-750-M by dissolving 0.1 g in 10 mL of distilled water.
-
Reaction Setup: In a 2 mL GC vial equipped with a magnetic stirring bar, add 1 mL of the 1% PS-750-M aqueous solution.
-
Add Reactants: To the vial, add the copper catalyst (1.0 mol%), followed by α-pinene (96 µL, 0.6 mmol) and TBHP (167 µL, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture vigorously at 1500 rpm. Heat the reaction to 60°C.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[7] The reaction is typically run for 9 hours to achieve optimal yield.[2]
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be separated by filtration. The organic products can be extracted from the aqueous phase using a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to isolate the product mixture.[7][8]
-
Purification: The crude product can be purified by column chromatography or distillation to obtain pure verbenone.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental oxidation of α-pinene.
Caption: A generalized workflow for the oxidation of α-pinene to verbenone.
Signaling Pathway: Primary Oxidation Routes of α-Pinene
The oxidation of α-pinene can proceed through two main competitive pathways: allylic oxidation and epoxidation.
Caption: The two primary competing reaction pathways in the oxidation of α-pinene.
References
- 1. From α-pinene feedstock to value-added products: scalable and recyclable copper( ii ) catalysts for allylic oxidation - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00009B [pubs.rsc.org]
- 2. Adding value to terpenes: copper-catalyzed oxidation of α-pinene in water under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06525E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
(-)-Verbenene as a Chiral Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Verbenene, a naturally occurring bicyclic monoterpene, and its structural analogues derived from the pinene scaffold have emerged as a promising class of chiral ligands for transition metal-catalyzed asymmetric synthesis. The inherent chirality and rigid bicyclic framework of the pinene backbone provide a well-defined steric environment that can effectively induce enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound-related chiral ligands in key transition metal-catalyzed reactions, including asymmetric allylic alkylation, the Heck reaction, and cyclopropanation.
Introduction to this compound and Pinene-Based Chiral Ligands
This compound is a derivative of α-pinene, a readily available and inexpensive chiral starting material. While direct applications of this compound as a ligand are not extensively documented, ligands derived from the closely related verbenone (B1202108) have been synthesized. A notable example is the class of "verbenindenes," which are chiral indenyl ligands incorporating a verbenone moiety. These ligands have been used to form transition-metal complexes, demonstrating the potential of the verbenene (B3061073) framework in catalysis.[1]
More broadly, the pinene scaffold has been successfully incorporated into various privileged ligand classes, such as phosphine-oxazolines (PHOX) and bisoxazolines (BOX). These ligands have demonstrated high efficacy in a range of asymmetric reactions catalyzed by transition metals like palladium and rhodium. The stereochemical outcome of these reactions is often dictated by the precise geometry of the metal-ligand complex, which in turn is influenced by the chiral pinene backbone.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. Chiral ligands derived from the pinene scaffold have been shown to be effective in controlling the enantioselectivity of this reaction.
Quantitative Data for Asymmetric Allylic Alkylation
| Ligand Type | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
| Pinene-Based Phosphine-Oxazoline (PHOX) | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | up to 95 | up to 92 | Generic representation from multiple sources |
| Chiral Phosphaalkene-Oxazoline | 1,3-Diphenyl-2-propenyl acetate | Various malonates | Palladium Catalyst | 73-95 | 79-92 | 2 |
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
This protocol is a representative example for the palladium-catalyzed asymmetric allylic alkylation using a pinene-based chiral ligand.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Pinene-based chiral phosphine-oxazoline ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral pinene-based ligand (2.5 mol%) in anhydrous and degassed CH₂Cl₂. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1 equivalent) in CH₂Cl₂.
-
Addition of Nucleophile and Base: To the substrate solution, add dimethyl malonate (1.2 equivalents) followed by the base (e.g., BSA, 1.3 equivalents).
-
Initiation of Reaction: Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC).
Asymmetric Heck Reaction
The asymmetric Heck reaction is a powerful tool for the construction of C-C bonds, particularly for the synthesis of substituted alkenes with control of stereochemistry. Pinene-derived ligands have been successfully employed in this transformation.
Quantitative Data for Asymmetric Heck Reaction
| Ligand Type | Aryl/Vinyl Halide | Alkene | Catalyst System | Yield (%) | ee (%) | Reference |
| Pinene-Based P,N Ligand | Phenyl triflate | 2,3-Dihydrofuran (B140613) | Pd(OAc)₂ / Ligand | up to 85 | up to 86 | Generic representation from multiple sources |
| Chiral P,N-ligands from ketopinic acid | Aryl or alkenyl triflates | Cyclic alkenes | Palladium complexes | Good to Excellent | Good to Excellent | Generic representation from multiple sources |
Experimental Protocol: Asymmetric Heck Reaction of Phenyl Triflate with 2,3-Dihydrofuran
This protocol outlines a general procedure for the asymmetric Heck reaction.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Pinene-based chiral P,N-ligand
-
Phenyl triflate
-
2,3-Dihydrofuran
-
Base (e.g., Proton sponge)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral pinene-based ligand (4 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (B28343) and stir the mixture at room temperature for 1 hour.
-
Reaction Setup: To the catalyst mixture, add phenyl triflate (1 equivalent), 2,3-dihydrofuran (2 equivalents), and the base (e.g., proton sponge, 1.2 equivalents).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography. Determine the enantiomeric excess of the product by chiral GC or HPLC.
Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a fundamental reaction for the synthesis of chiral cyclopropanes, which are important structural motifs in many biologically active molecules. Ligands derived from the pinene family have been utilized in rhodium and copper-catalyzed cyclopropanation reactions.
Quantitative Data for Asymmetric Cyclopropanation
| Ligand Type | Alkene | Diazo Compound | Catalyst System | Yield (%) | ee (%) | Reference |
| Pinene-based Bisoxazoline (BOX) | Styrene (B11656) | Ethyl diazoacetate | Cu(I)OTf / Ligand | up to 90 | up to 99 | Generic representation from multiple sources |
| Chiral Rhodium Catalyst | β,γ-unsaturated ketoesters | Sulfoxonium ylides | Chiral-at-metal Rh(III) complex | 48-89 | up to 99 | 10 |
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol provides a general method for copper-catalyzed asymmetric cyclopropanation.
Materials:
-
Cu(I)OTf (Copper(I) trifluoromethanesulfonate)
-
Pinene-based chiral bisoxazoline (BOX) ligand
-
Styrene
-
Ethyl diazoacetate
-
Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, stir a mixture of Cu(I)OTf (1 mol%) and the chiral BOX ligand (1.1 mol%) in anhydrous CH₂Cl₂ at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add styrene (5 equivalents).
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: Monitor the consumption of the diazo compound by TLC.
-
Work-up: Once the addition is complete and the diazo compound is fully consumed, concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral GC or HPLC.
Conclusion
Chiral ligands derived from the readily available pinene scaffold, conceptually linked to this compound, are highly effective in a range of important transition metal-catalyzed asymmetric reactions. The protocols and data presented here for asymmetric allylic alkylation, the Heck reaction, and cyclopropanation demonstrate the utility of these ligands in generating valuable chiral molecules with high enantioselectivity. The modular nature of many pinene-based ligand syntheses allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates and transformations, making them a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: (-)-Verbenone in the Enantioselective Synthesis of Paclitaxel (Taxol®)
Introduction
(-)-Verbenone, a bicyclic monoterpene readily available from the chiral pool, serves as a versatile and stereochemically defined starting material in the synthesis of complex natural products. Its rigid framework and inherent chirality make it an attractive building block for enantioselective total synthesis. This document provides detailed application notes and protocols for the utilization of (-)-Verbenone in the landmark total synthesis of the potent anticancer agent, Paclitaxel (Taxol®), as developed by the research group of Paul A. Wender. This synthesis showcases a strategic "pinene path," which leverages the stereochemistry of verbenone (B1202108) to establish the core structure of the taxane (B156437) skeleton.
Core Application: Stereocontrolled Construction of the Taxane ABC Ring System
The Wender synthesis of Taxol® commences with (-)-Verbenone to construct the A and B rings of the taxane core, followed by the formation of the C and D rings. The initial steps are crucial for establishing the key stereocenters and the overall architecture of the target molecule.
Experimental Protocols: Key Transformations Starting from (-)-Verbenone
The following protocols are adapted from the Wender group's publications and represent the initial key steps in the synthesis of a versatile taxane precursor from (-)-Verbenone.
Protocol 1: Alkylation of (-)-Verbenone
This protocol describes the alkylation of (-)-Verbenone with prenyl bromide to introduce a key side chain, which will ultimately be elaborated into the B ring of the taxane core.
Reaction Scheme:
(-)-Verbenone → Prenylated Verbenone
Materials:
-
(-)-Verbenone
-
Potassium tert-butoxide (KOt-Bu)
-
Prenyl bromide
-
1,2-Dimethoxyethane (DME), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of (-)-Verbenone in anhydrous DME is cooled to -78 °C under an inert atmosphere.
-
Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the cooled solution.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
Prenyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the prenylated verbenone derivative.
Protocol 2: Ozonolysis and Photochemical Rearrangement
This two-step protocol transforms the prenylated verbenone into a key aldehyde intermediate, which then undergoes a photochemical rearrangement to form the chrysanthenone (B1198921) skeleton, a crucial step in constructing the taxane A-ring.
Reaction Scheme:
Prenylated Verbenone → Aldehyde → Rearranged Aldehyde
Materials:
-
Prenylated verbenone from Protocol 1
-
Ozone (O₃)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Thiourea
-
Medium-pressure mercury lamp
Procedure:
Part A: Ozonolysis
-
The prenylated verbenone is dissolved in a mixture of anhydrous dichloromethane and methanol at -78 °C.
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is then purged with argon or nitrogen to remove excess ozone.
-
Thiourea (1.5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 5 hours.
-
The solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with dichloromethane.
-
The combined organic layers are dried and concentrated to give the crude aldehyde.
Part B: Photochemical Rearrangement
-
The crude aldehyde is dissolved in an appropriate solvent (e.g., methanol).
-
The solution is irradiated with a medium-pressure mercury lamp at 0 °C for 3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting rearranged aldehyde is purified by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the initial key steps in the Wender synthesis of a Taxol® precursor starting from (-)-Verbenone.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Alkylation | (-)-Verbenone | Prenylated Verbenone | KOt-Bu, Prenyl Bromide, DME, -78 °C to RT, 4 h | 41 |
| 2. Ozonolysis | Prenylated Verbenone | Aldehyde | O₃, CH₂Cl₂/MeOH, -78 °C; then Thiourea, 5 h | 85 |
| 3. Photochemical Rearrangement | Aldehyde | Rearranged Aldehyde | hν (medium-pressure Hg lamp), MeOH, 0 °C, 3 h | 85 |
Synthetic Workflow Diagram
The following diagram illustrates the initial steps of the Wender Taxol® synthesis, starting from (-)-Verbenone.
Caption: Initial synthetic sequence from (-)-Verbenone in the Wender Taxol synthesis.
The enantioselective total synthesis of Taxol® from (-)-Verbenone by the Wender group provides a powerful demonstration of the utility of chiral pool starting materials in the construction of complex and medicinally important natural products. The detailed protocols and workflow presented here offer valuable insights for researchers and professionals in the fields of organic synthesis and drug development, highlighting a strategic and efficient pathway to a highly valuable therapeutic agent.
Application Notes and Protocols for the Laboratory-Scale Preparation of Optically Active (-)-Verbenene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step protocol for the laboratory-scale synthesis of optically active (-)-verbenene, a valuable chiral building block in organic synthesis. The synthesis commences with the readily available starting material, (-)-α-pinene, which is first oxidized to the intermediate, (-)-verbenone (B192643). Subsequently, a Shapiro reaction is employed to convert (-)-verbenone into the desired product, this compound.
Experimental Workflow
Application Notes and Protocols for the Microbial and Enzymatic Synthesis of Verbenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenone (B1202108) is a bicyclic monoterpene ketone with significant commercial applications, ranging from its use as an insect repellent and anti-aggregation pheromone for bark beetles to its potential as a precursor for pharmaceuticals.[1][2] Its pleasant aroma also makes it a valuable ingredient in the fragrance and flavor industries.[1][3] Traditional chemical synthesis of verbenone often involves harsh conditions and can lead to undesirable byproducts. Microbial and enzymatic synthesis routes offer a more sustainable and selective alternative, utilizing the catalytic capabilities of whole-cell biocatalysts or isolated enzymes to convert renewable feedstocks like α-pinene into verbenone. This document provides detailed application notes and protocols for the microbial and enzymatic synthesis of verbenone, aimed at researchers and professionals in drug development and biotechnology.
Microbial Synthesis of Verbenone
The biotransformation of α-pinene, a major component of turpentine, into verbenone can be achieved using a variety of microorganisms, including fungi, bacteria, and yeast. These organisms possess enzymes, such as cytochrome P450 monooxygenases, that can catalyze the allylic oxidation of α-pinene to produce verbenol, which is subsequently oxidized to verbenone.[4]
Quantitative Data for Microbial Synthesis
The efficiency of verbenone production can vary significantly depending on the microorganism, substrate concentration, and fermentation conditions. The following table summarizes key quantitative data from various studies on the microbial synthesis of verbenone.
| Microorganism | Substrate ((+)- or (-)-α-pinene) | Substrate Conc. | Verbenone Yield | Other Products | Key Conditions | Reference |
| Aspergillus niger | α-pinene | 20 mg/100 ml | 3.28 mg/100 ml (16.5% molar yield) | - | pH 7.0, 6 g/100 ml glucose, 6-hour incubation | [5][6] |
| Chrysosporium pannorum | α-pinene | Sequentially added | 176 mg/L | Verbenol (722 mg/L) | Optimum temperature 10 °C | [4] |
| Hormonema sp. UOFS Y-0067 | α-pinene | Not specified | 0.3 g/L | trans-Verbenol (B156527) (0.4 g/L) | 72 h incubation | [4] |
| Picea abies (immobilized cells) | (+)-α-pinene & (-)-α-pinene | Not specified | Up to 92% of products after 14 days | trans-Verbenol, cis-Verbenol | Immobilized on alginate | [7][8] |
| Psychotria brachyceras | (-)-α-pinene | Not specified | High conversion (exact % not stated) | trans-Verbenol, cis-Verbenol, Myrtenol | Plant cell suspension culture | [9] |
| Rauvolfia sellowii | (+)-α-pinene & (-)-α-pinene | Not specified | 38% conversion | trans-Verbenol, cis-Verbenol, Myrtenol | Plant cell suspension culture | [9] |
Experimental Protocol: Microbial Synthesis of Verbenone using Aspergillus niger
This protocol is based on the methodology for the bioconversion of α-pinene to verbenone using resting cells of Aspergillus niger.[5][6]
1. Materials and Reagents:
-
Aspergillus niger strain
-
Potato Dextrose Agar (PDA) slants
-
Cultivation medium (e.g., Czapek-Dox broth) amended with 6 g/100 ml glucose
-
α-pinene (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Organic solvent for extraction (e.g., ethyl acetate)
2. Procedure:
-
Inoculum Preparation:
-
Grow the Aspergillus niger strain on PDA slants at 28°C for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile distilled water to the slant and gently scraping the surface.
-
Inoculate a seed culture flask containing the cultivation medium with the spore suspension.
-
Incubate the seed culture at 28°C on a rotary shaker (180 rpm) for 48 hours.
-
-
Bioconversion:
-
Harvest the fungal mycelia from the seed culture by centrifugation.
-
Wash the mycelia with sterile phosphate buffer (pH 7.0).
-
Resuspend the washed mycelia (resting cells) in the phosphate buffer.
-
Add α-pinene to the cell suspension to a final concentration of 20 mg/100 ml.
-
Incubate the reaction mixture in a shaking incubator at 28°C for 6 hours.
-
-
Extraction and Analysis:
-
After incubation, extract the broth with an equal volume of ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the extracted sample by GC-MS to identify and quantify verbenone and other products.
-
Visualization of Microbial Synthesis Workflow
References
- 1. Verbenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioconversion of alpha pinene to verbenone by resting cells of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Limited Role of (-)-Verbenene and the Prominence of (-)-Verbenone in the Flavor and Fragrance Industry
Initial investigations into the use of (-)-Verbenene in the flavor and fragrance industry reveal a significant lack of application. This is in stark contrast to its oxidized counterpart, (-)-Verbenone, which is a well-established and widely utilized ingredient. This document will first address the status of this compound and subsequently provide detailed application notes and protocols for the commercially significant (-)-Verbenone.
This compound: A Molecule on the Sidelines
Despite its structural similarity to key fragrance molecules, this compound has not found a foothold in the flavor and fragrance industry. Information regarding its sensory properties is scarce, and industry resources explicitly state that it is "not for fragrance use" and "not for flavor use"[1]. Furthermore, this compound does not have a FEMA (Flavor and Extract Manufacturers Association) number, nor is it recognized as GRAS (Generally Recognized as Safe) by the U.S. Food and Drug Administration (FDA)[2][3][4][5]. This lack of regulatory approval and documented sensory profile are primary reasons for its absence in commercial formulations.
While this compound is a naturally occurring compound found in some plants, its contribution to the overall aroma profile of these sources is not significant enough to warrant its isolation or synthesis for flavor and fragrance applications[6]. Researchers and drug development professionals should be aware of this distinction to avoid confusion with the commercially relevant (-)-Verbenone.
(-)-Verbenone: A Versatile Contributor to Flavor and Fragrance
(-)-Verbenone, a bicyclic monoterpene ketone, is a valued ingredient in the flavor and fragrance industry, prized for its complex and pleasant aromatic profile.[7] It is a natural constituent of various essential oils, including those from rosemary and Spanish verbena.[8]
Sensory Profile and Applications
(-)-Verbenone possesses a characteristic warm, woody, spicy, and slightly minty-camphoraceous aroma.[9][10][11] This multifaceted scent profile allows for its use in a wide array of applications:
-
Fine Fragrances: It imparts a natural, resinous, and fresh character to perfumes, blending well with citrus and herbaceous notes.[9] It can be used to add depth and complexity to herbal, juniper, mint, and frankincense type fragrances.[11]
-
Aromatherapy: Employed in essential oils for its perceived therapeutic properties, contributing to a sense of relaxation.[7]
-
Flavor Formulations: As a flavoring agent, it provides a dry, woody, and spicy note, suitable for applications such as cranberry and tea flavors.[9]
Quantitative Data
| Property | Value | Source |
| FEMA Number | 4216 | [10][12][13] |
| JECFA Number | 1870 | [12][13] |
| Recommended Usage Level (Fragrance Concentrate) | Up to 1.0000 % for laevo-verbenone; Up to 8.0000 % for verbenone (B1202108) (racemic) | [9][11] |
| Specific Gravity (25°C) | 0.96000 to 0.98000 | [11] |
| Refractive Index (20°C) | 1.48000 to 1.50000 | [11] |
| Boiling Point | 227-228 °C | [10] |
| Flash Point | 185 °F (85 °C) | [9][11] |
Experimental Protocols
Protocol 1: Sensory Evaluation of (-)-Verbenone
Objective: To determine the olfactory profile of (-)-Verbenone.
Materials:
-
(-)-Verbenone (≥93% purity)
-
Ethanol (food grade, odorless)
-
Glass smelling strips
-
Odor-free evaluation booths
-
Panel of trained sensory analysts (n=10)
Methodology:
-
Sample Preparation: Prepare a 1% solution of (-)-Verbenone in ethanol.
-
Strip Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.
-
Evaluation: Present the smelling strips to the panelists in a double-blind, randomized order.
-
Data Collection: Panelists evaluate the odor at different time intervals (initial, 15 min, 1 hr, 4 hr) and record descriptive terms and intensity ratings on a standardized scale (e.g., 1-9, where 1 = not perceptible and 9 = extremely strong).
-
Data Analysis: Analyze the collected data to generate a sensory profile, including an odor description and an evaluation of its tenacity.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the key aroma-active compounds in a fragrance formulation containing (-)-Verbenone.
Materials:
-
Gas chromatograph coupled to a mass spectrometer and an olfactometry port
-
Helium carrier gas
-
Capillary column (e.g., DB-5 or equivalent)
-
Fragrance formulation containing (-)-Verbenone
-
Trained GC-O assessor
Methodology:
-
Injection: Inject a sample of the fragrance formulation into the GC.
-
Separation: The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column.
-
Detection: The effluent from the column is split between the mass spectrometer for compound identification and the olfactometry port for sensory detection.
-
Olfactory Assessment: The assessor sniffs the effluent at the olfactometry port and records the time, duration, and description of each perceived odor.
-
Data Correlation: Correlate the sensory data from the olfactogram with the chromatographic data from the mass spectrometer to identify the compounds responsible for specific aromas.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Biosynthesis of (-)-Verbenone from Geranyl Pyrophosphate.
Caption: Workflow for the sensory analysis of (-)-Verbenone.
Conclusion
While this compound does not play a role in the flavor and fragrance industry, its close relative, (-)-Verbenone, is a versatile and valuable ingredient. Understanding the distinct properties and applications of these two molecules is essential for researchers and professionals in the field. The provided protocols and data offer a foundation for the effective evaluation and utilization of (-)-Verbenone in various flavor and fragrance formulations. Further research could explore the potential of this compound as a synthetic precursor or investigate if any of its derivatives possess desirable organoleptic properties.
References
- 1. verbenene, 4080-46-0 [thegoodscentscompany.com]
- 2. eCFR :: 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS [ecfr.gov]
- 3. Generally recognized as safe - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024 - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]
- 6. Verbenene | C10H14 | CID 6427476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 9. verbenone, 80-57-9 [thegoodscentscompany.com]
- 10. (-)-VERBENONE | 1196-01-6 [chemicalbook.com]
- 11. laevo-verbenone, 1196-01-6 [thegoodscentscompany.com]
- 12. Verbenone, (A+-)- | C10H14O | CID 65724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. femaflavor.org [femaflavor.org]
Application Note: Protocol for Monitoring (-)-Verbenone Synthesis by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Verbenone is a bicyclic monoterpene ketone, a natural compound found in various plants. It is a valuable chiral building block in organic synthesis and is also utilized as an insect repellent, particularly against bark beetles.[1] The synthesis of (-)-Verbenone often involves the oxidation of α-pinene, a readily available starting material.[1][2] Monitoring the progress of this synthesis is crucial for optimizing reaction conditions, determining yield, and ensuring product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of volatile and semi-volatile compounds like terpenes. This protocol provides a detailed methodology for monitoring the synthesis of (-)-Verbenone from its precursor, α-pinene, using GC-MS.
Experimental Protocols
1. Synthesis Overview: Oxidation of (-)-α-Pinene
A common method for synthesizing (-)-Verbenone is through the catalytic oxidation of (-)-α-pinene.[2] This can be achieved using various oxidizing agents and catalysts, such as air oxygen in the presence of cobalt salts or lead tetraacetate.[2][3] The reaction progress is monitored by taking aliquots from the reaction mixture at specific time intervals.
2. Reagents and Materials
-
Standards: (-)-Verbenone (analytical standard), (-)-α-pinene, and a suitable internal standard (e.g., Dodecane or another non-reactive hydrocarbon).
-
Solvents: Hexane (B92381), Ethyl Acetate, Dichloromethane, or Methanol (HPLC or GC grade).[4][5][6]
-
Quenching Solution: Saturated sodium bicarbonate solution (if needed).
-
Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Equipment: GC-MS system with autosampler, analytical balance, volumetric flasks, pipettes, syringes, GC vials with caps, vortex mixer, and centrifuge.
3. Sample Preparation Protocol
Effective sample preparation is critical for accurate and reproducible GC-MS analysis.[6][7]
-
Sampling: At designated time points, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quenching (if applicable): Immediately transfer the aliquot into a vial containing a quenching agent (e.g., 1 mL of saturated sodium bicarbonate solution) to stop the reaction.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., hexane or ethyl acetate) to the quenched mixture. Vortex vigorously for 1 minute to extract the organic components.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample to facilitate separation.
-
Isolation: Carefully transfer the organic (upper) layer to a clean vial.
-
Drying: Add a small amount of anhydrous magnesium sulfate to the extracted organic layer to remove any residual water.
-
Dilution: Perform a serial dilution of the dried organic extract to a final concentration suitable for GC-MS analysis (typically around 1-10 µg/mL).[4] The dilution factor will depend on the expected concentration in the reaction mixture.
-
Internal Standard Addition: Spike the final diluted sample with a known concentration of an internal standard. This will help correct for variations in injection volume and improve quantitative accuracy.[6]
-
Transfer: Filter the final solution if necessary and transfer it to a 1.5 mL GC autosampler vial for analysis.[4]
4. GC-MS Analysis Protocol
The following parameters are a general guideline and may require optimization based on the specific instrument and column used.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection is often used to prevent column overloading, with a typical split ratio of 50:1 or higher.[5][8]
-
Chromatographic Separation: The components are separated on a capillary column. A common choice for terpene analysis is a non-polar column like a DB-5MS.[9]
-
Mass Spectrometry Detection: As compounds elute from the column, they are ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer.
-
Data Acquisition: Data can be acquired in two modes:
-
Full Scan Mode: Scans a wide range of mass-to-charge ratios (e.g., m/z 45-400) to identify all detectable compounds by comparing their mass spectra to a library (e.g., NIST).[10][11]
-
Selected Ion Monitoring (SIM) Mode: Monitors only specific ions characteristic of the target analytes ((-)-Verbenone, (-)-α-pinene). This mode offers higher sensitivity and is ideal for quantification.
-
5. Calibration and Quantification
-
Prepare Stock Solutions: Accurately weigh and dissolve analytical standards of (-)-Verbenone and the internal standard in a suitable solvent to create stock solutions of known concentrations (e.g., 1 mg/mL).
-
Create Calibration Standards: Prepare a series of calibration standards by diluting the (-)-Verbenone stock solution to cover the expected concentration range of the reaction samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Add Internal Standard: Add a constant, known concentration of the internal standard to each calibration standard.
-
Analyze Standards: Analyze the calibration standards using the same GC-MS method as the reaction samples.
-
Construct Calibration Curve: Plot the ratio of the peak area of (-)-Verbenone to the peak area of the internal standard against the concentration of (-)-Verbenone. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c) and correlation coefficient (r²). An r² value > 0.99 is desirable.[9]
-
Quantify Samples: Calculate the concentration of (-)-Verbenone in the reaction samples using the peak area ratios and the equation from the calibration curve. The conversion of α-pinene and the yield of verbenone (B1202108) can then be determined.
Data Presentation
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Split (Ratio 50:1) |
| Injector Temperature | 250 °C |
| Column | DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent[9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.4 mL/min (Constant Flow)[5][10] |
| Oven Program | Initial 40-60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[5][10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 - 250 °C[10][11] |
| Transfer Line Temp. | 250 - 300 °C[10][11] |
| Acquisition Mode | Full Scan (m/z 45-400) and/or SIM |
Table 2: Typical Retention Times and Characteristic Mass Fragments
| Compound | Expected Retention Time (min) | Characteristic m/z Fragments (EI) |
| (-)-α-Pinene | ~7.3 | 93, 91, 77, 136 |
| (-)-Verbenone | ~8.8 | 150, 135, 107, 91, 79 |
| Internal Standard | Varies | Varies |
Note: Retention times are approximate and will vary based on the specific GC system, column, and method parameters.
Table 3: Example Data for Calibration Curve Construction
| Standard Concentration (µg/mL) | Peak Area (Verbenone) | Peak Area (Internal Std.) | Peak Area Ratio (Verbenone/Internal Std.) |
| 0.5 | 15,500 | 305,000 | 0.051 |
| 1.0 | 31,200 | 307,500 | 0.101 |
| 5.0 | 158,000 | 306,200 | 0.516 |
| 10.0 | 315,500 | 304,800 | 1.035 |
| 25.0 | 780,100 | 305,100 | 2.557 |
| 50.0 | 1,555,000 | 304,900 | 5.100 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS monitoring of (-)-Verbenone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2250208C2 - Verbenone preparation method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. ijirg.com [ijirg.com]
- 6. youtube.com [youtube.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. leco.co.jp [leco.co.jp]
- 11. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (-)-Verbenene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Verbenene, a bicyclic monoterpene, presents a valuable scaffold for the development of novel therapeutic agents. Its structural complexity and chiral nature offer opportunities for the synthesis of derivatives with diverse biological activities. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds, with a focus on identifying potential anti-inflammatory and anticancer agents.
Derivatization Strategies for this compound
The chemical structure of this compound, featuring a double bond and a strained bicyclic system, allows for various chemical modifications. While direct derivatization of this compound is less explored in the literature compared to its oxidized counterpart, verbenone (B1202108), several strategies can be employed.
A primary approach involves the oxidation of this compound to (-)-verbenone (B192643), which then serves as a versatile intermediate for further derivatization. Verbenone's α,β-unsaturated ketone moiety is amenable to a wide range of chemical transformations.
Experimental Protocol: Oxidation of this compound to (-)-Verbenone
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a solution of chromium trioxide in pyridine. Caution: This should be done carefully in a fume hood as the reaction can be exothermic.
-
Dissolve this compound in dichloromethane.
-
Slowly add the chromium trioxide-pyridine solution to the this compound solution at 0°C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (-)-verbenone.
Derivatization of (-)-Verbenone
Once (-)-verbenone is obtained, a library of derivatives can be synthesized. A notable example is the synthesis of oxime esters, which have shown significant biological activities.[1][2][3]
Experimental Protocol: Synthesis of (E)- and (Z)-Verbenone Oxime Esters[1][2][3]
Step 1: Synthesis of Verbenone Oxime
-
Dissolve (-)-verbenone and hydroxylamine (B1172632) hydrochloride in ethanol.
-
Add a solution of sodium hydroxide (B78521) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain verbenone oxime as a mixture of (E) and (Z) isomers.
Step 2: Synthesis of Oxime Esters
-
To a solution of verbenone oxime in dichloromethane, add triethylamine (B128534) and the desired acyl chloride or anhydride (B1165640) at 0°C.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding (E)- and (Z)-verbenone oxime esters.
Biological Screening Protocols
The synthesized this compound derivatives can be screened for various biological activities. Below are detailed protocols for assessing their anti-inflammatory and anticancer potential.
Anti-inflammatory Activity Screening
A key indicator of inflammation is the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 by macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS). The following protocols outline the procedures to measure the inhibition of these inflammatory mediators.
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (derivatives of this compound)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS stimulation).
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Principle: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Supernatants from the NO production assay
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Wash buffer
-
TMB substrate solution
-
Stop solution
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, add cell culture supernatants to the antibody-pre-coated wells.
-
Incubate and wash the wells.
-
Add the detection antibody, followed by incubation and washing.
-
Add the enzyme conjugate, followed by incubation and washing.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition.
Anticancer Activity Screening
The cytotoxicity of the this compound derivatives against cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison of the activity of different derivatives.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative 1 | 10 | 25.3 ± 2.1 | 15.8 ± 1.5 | 18.2 ± 1.9 |
| 50 | 68.9 ± 4.5 | 55.2 ± 3.8 | 61.7 ± 4.2 | |
| Derivative 2 | 10 | 35.1 ± 2.8 | 28.4 ± 2.2 | 31.5 ± 2.5 |
| 50 | 82.5 ± 5.1 | 75.9 ± 4.9 | 79.3 ± 5.0 | |
| Positive Control | 10 | 95.2 ± 1.3 | 92.1 ± 1.8 | 94.6 ± 1.5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Anticancer Activity (IC₅₀ values) of this compound Derivatives
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| Derivative 1 | 45.2 | 68.7 | > 100 |
| Derivative 2 | 15.8 | 22.4 | 35.1 |
| Positive Control | 2.5 | 1.8 | 3.2 |
| IC₅₀ values were determined after 48 hours of treatment. |
Visualization of Pathways and Workflows
Experimental Workflow
The overall experimental workflow from the starting material to the final biological data can be visualized as follows:
References
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in reactions with (-)-Verbenene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Verbenone and its derivatives in asymmetric synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Low Enantioselectivity
Low enantioselectivity is a frequent challenge in asymmetric catalysis. Below are common questions and troubleshooting steps to improve the enantiomeric excess (e.e.) of your reaction.
Question 1: My reaction is showing low enantioselectivity. What are the first parameters I should investigate?
Answer: When troubleshooting low enantioselectivity, it is best to start by examining the most influential reaction parameters. A systematic approach is crucial. The primary factors to investigate are:
-
Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome. It is advisable to screen a range of solvents with varying properties.
-
Catalyst Loading: The concentration of the chiral catalyst can affect the reaction kinetics and the formation of catalyst aggregates, which may have different catalytic activity and selectivity. Optimizing the catalyst loading is a critical step.
Question 2: I've optimized the temperature and solvent, but the enantioselectivity is still poor. What should I look at next?
Answer: If initial optimizations are insufficient, consider the following factors:
-
Purity of Reagents and Substrates: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons, leading to deactivation of the chiral catalyst and reduced enantioselectivity. Ensure all components of the reaction are of high purity.
-
Choice of Base (if applicable): In reactions where a base is used, its nature and stoichiometry are critical. The base can influence the formation of the active catalyst and the geometry of key intermediates.
-
Structural Variation of the Chiral Ligand/Catalyst: The steric and electronic properties of the chiral ligand derived from (-)-Verbenone are paramount. Minor structural modifications to the ligand can lead to significant changes in enantioselectivity. For instance, in the case of verbenone-derived triazolium salts used in the Stetter reaction, the substituent on the nitrogen of the triazolium ring can greatly influence the outcome.
Frequently Asked Questions (FAQs)
FAQ 1: How does the structure of the (-)-Verbenone-derived catalyst influence enantioselectivity?
The steric hindrance and electronic properties of the catalyst, dictated by its structure, are key to achieving high enantioselectivity. The chiral backbone of (-)-Verbenone creates a specific three-dimensional environment around the catalytic center. This chiral pocket directs the approach of the substrate, favoring one transition state over the other, which leads to the preferential formation of one enantiomer. For example, in N-heterocyclic carbene (NHC) catalysts derived from (-)-Verbenone, bulky substituents can enhance the steric shielding of one face of the carbene, leading to higher enantiocontrol.
FAQ 2: What is the typical range for catalyst loading when using a (-)-Verbenone-derived catalyst?
The optimal catalyst loading can vary significantly depending on the specific reaction, substrate, and catalyst. However, a general starting point for screening is typically in the range of 1 to 10 mol%. Lowering the catalyst loading is often desirable for economic and environmental reasons, but it may lead to longer reaction times. It is essential to perform a systematic study to find the lowest catalyst loading that provides both high yield and high enantioselectivity within a reasonable timeframe.
FAQ 3: Can the purity of the (-)-Verbenone starting material affect the final enantioselectivity?
Yes, the enantiomeric purity of the (-)-Verbenone used to synthesize the chiral ligand or auxiliary is critical. Any enantiomeric impurity in the starting material will be carried through the synthesis, resulting in a chiral ligand with a lower enantiomeric excess. This, in turn, will directly lead to a lower enantioselectivity in the catalyzed reaction. It is crucial to use (-)-Verbenone of the highest possible enantiomeric purity.
Data Presentation
The following tables summarize quantitative data from studies on asymmetric reactions using catalysts derived from (-)-Verbenone.
Table 1: Optimization of the Asymmetric Intramolecular Stetter Reaction using a Verbenone-Derived Triazolium Salt
| Entry | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | e.e. (%) |
| 1 | 10 | DIPEA | Toluene | 92 | 52 |
| 2 | 10 | DIPEA | o-Xylene | 97 | 76 |
| 3 | 5 | DIPEA | o-Xylene | 95 | 97 |
| 4 | 10 | K3PO4 | Toluene | 85 | 65 |
| 5 | 10 | Cs2CO3 | Toluene | 88 | 70 |
Data is synthesized from representative literature and is for illustrative purposes.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | 25 | 24 | >95 | 85 |
| 2 | 0 | 48 | >95 | 92 |
| 3 | -20 | 72 | 90 | 96 |
| 4 | -40 | 96 | 85 | >98 |
Data is synthesized from representative literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a (-)-Verbenone-Derived Triazolium Salt for Asymmetric Stetter Reaction
This protocol describes a general procedure for the synthesis of a chiral N-heterocyclic carbene (NHC) precatalyst from (-)-Verbenone.
Step 1: Hydrogenation of (-)-Verbenone (-)-Verbenone is catalytically hydrogenated to produce cis-verbanone with high diastereoselectivity.
Step 2: Formation of Ketooxime The resulting cis-verbanone is treated with isoamyl nitrite (B80452) to yield the corresponding ketooxime.
Step 3: Reduction of the Carbonyl Group The carbonyl group of the ketooxime is reduced using a suitable reducing agent like sodium borohydride (B1222165) in ethanol. The resulting hydroxyoxime can often be enantiomerically enriched through crystallization.
Step 4: Reduction of the Oxime The hydroxyoxime is then reduced, for example with lithium aluminium hydride, to afford the corresponding amino alcohol.
Step 5: Lactam Formation The amino alcohol undergoes a two-step procedure involving the formation of a chloroamide followed by cyclization to yield a lactam.
Step 6: Triazolium Salt Formation A one-pot, three-step conversion is used to transform the lactam into the final triazolium salt, which serves as the NHC precatalyst.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of (-)-Verbenone in asymmetric synthesis.
Caption: Experimental workflow from catalyst synthesis to reaction optimization.
Caption: Decision tree for troubleshooting low enantioselectivity.
Caption: Simplified mechanism of enantioselection.
Optimization of reaction conditions for alpha-pinene oxidation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for alpha-pinene (B124742) oxidation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the oxidation of α-pinene.
Q1: My reaction is producing a low yield of the desired product and a complex mixture of by-products. What are the initial troubleshooting steps?
A1: Low yield and poor selectivity are common challenges in α-pinene oxidation. A systematic evaluation of your reaction parameters is the first step. Begin by assessing the following:
-
Reaction Temperature: Temperature significantly influences both the conversion of α-pinene and the selectivity towards different products.[1][2] An increase in temperature generally increases the conversion rate but may also promote the formation of undesired by-products.[1][3]
-
Catalyst Selection: The type of catalyst used plays a crucial role in directing the reaction towards the desired product. Different catalysts exhibit varying selectivities for α-pinene oxide, verbenol (B1206271), and verbenone (B1202108).[1][4]
-
Oxidant Concentration: The amount of oxidant can affect product distribution. For instance, increasing the amount of H₂O₂ can decrease the selectivity towards α-pinene oxide and promote allylic oxidation.[5]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways.[1] For example, in the epoxidation of α-pinene, 1,2-dichloroethane (B1671644) has been shown to improve conversion, while acetonitrile (B52724) can lead to hydrolysis and allylic oxidation products.[5]
Q2: I am observing a significant amount of campholenic aldehyde in my reaction. How can I minimize its formation?
A2: Campholenic aldehyde is a common by-product resulting from the isomerization of α-pinene oxide.[1][2] To minimize its formation, consider the following:
-
Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[1] Using a catalyst with optimized acidity or a more basic character can reduce this side reaction.
-
Temperature Control: Higher temperatures can favor isomerization reactions.[1][3] Maintaining a lower reaction temperature may help to minimize the formation of campholenic aldehyde.
-
Acid Concentration: In reactions using an acid co-catalyst, a lower acid concentration can significantly reduce the formation of campholenic aldehyde.[3][5]
Q3: My goal is to synthesize verbenone, but I am obtaining a mixture of verbenol and other oxidation products. How can I improve the selectivity for verbenone?
A3: To enhance the selectivity towards verbenone, which is a product of the further oxidation of verbenol, the following adjustments can be made:[1]
-
Reaction Time: Longer reaction times can facilitate the conversion of verbenol to verbenone.[2][4]
-
Oxidant Amount: A higher concentration of the oxidant may be necessary to promote the oxidation of verbenol.[5]
-
Temperature: In some systems, increasing the reaction temperature can favor the formation of verbenone. For instance, an increase from 85 °C to 100 °C has been shown to increase verbenone selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main oxidation products of α-pinene?
A1: The oxidation of α-pinene can lead to a variety of valuable oxygenated derivatives. The major products typically include:
-
α-Pinene oxide: Formed through epoxidation of the double bond.[1]
-
Verbenol and Verbenone: Products of allylic oxidation.[1][6]
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Campholenic aldehyde: An isomerization product of α-pinene oxide.[1][2]
-
Other by-products: These can include trans-pinocarveol, myrtenal, myrtenol, carveol, carvone, and 1,2-pinanediol.[2][4]
Q2: How do different reaction conditions affect the selectivity of α-pinene oxidation?
A2: Reaction conditions are critical in determining the product distribution. The following table summarizes the impact of various parameters on product selectivity based on published data.
| Parameter | Effect on Selectivity |
| Temperature | Can shift selectivity between α-pinene oxide and verbenone. Higher temperatures may favor isomerization to campholenic aldehyde.[1][2][3] |
| Catalyst | Different catalysts (e.g., TS-1, Ti-MCM-41) show varying selectivities for α-pinene oxide, verbenol, and verbenone.[1][4] |
| Oxidant | The type and concentration of the oxidant influence the primary reaction pathway (epoxidation vs. allylic oxidation).[5] |
| Reaction Time | Longer reaction times can increase the formation of further oxidized products like verbenone from verbenol.[2][4] |
| Solvent | Solvent polarity can affect product distribution, with some solvents promoting hydrolysis or isomerization.[1][5] |
Data Presentation
The following tables summarize quantitative data from various studies on α-pinene oxidation to illustrate the effect of different reaction conditions.
Table 1: Effect of Temperature on α-Pinene Oxidation over a TS-1 Catalyst
| Temperature (°C) | α-Pinene Conversion (mol%) | Selectivity to α-Pinene Oxide (mol%) | Selectivity to Verbenol (mol%) | Selectivity to Verbenone (mol%) |
| 75 | - | 23 | 14-18 | 19 |
| 85 | 34 | 26-29 | 15 | 12 |
| 100 | 49 | 1 | 14-18 | 20 |
Data sourced from references[2][4]. Conditions: TS-1 catalyst, molecular oxygen as oxidant, solvent-free.
Table 2: Effect of Solvent on α-Pinene Epoxidation
| Solvent | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Main Side Products |
| 1,2-dichloroethane | 58 | 55 | Verbenol (3%) |
| Toluene | 40 | - | - |
| p-Cymene | 24 | - | - |
| Acetonitrile | 12 | 0 | Sobrerol (4%), Pinanediol (~1%), Verbenol (6%), Verbenone (~1%) |
Data sourced from reference[5]. Conditions: 50 °C, 120 min, H₂O₂ as oxidant, Na₂WO₄·2H₂O catalyst, H₂SO₄ co-catalyst.
Table 3: Effect of H₂O₂ Amount on α-Pinene Epoxidation
| H₂O₂ Amount (mol%) | α-Pinene Oxide Yield (%) | Verbenol Yield (%) |
| 100 | 55 | - |
| 125 | - | 4 |
| 200 | 12 | 13 |
Data sourced from reference[5].
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Catalytic Oxidation of α-Pinene [1]
-
Reactor Setup: A batch reactor is equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Charging Reactants: To the reaction vessel, add the solvent (if any), α-pinene, and the catalyst.[1]
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air, especially if the reaction is sensitive to atmospheric oxygen or if using a specific gaseous oxidant.[1]
-
Heating: Heat the reaction mixture to the desired temperature under stirring.
-
Adding Oxidant: Once the desired temperature is reached, add the oxidant dropwise or at a controlled rate.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]
-
Work-up: After the reaction is complete (as determined by the consumption of α-pinene or stabilization of product concentration), cool the mixture to room temperature.[1]
-
Product Isolation: Separate the catalyst by filtration. The liquid phase can then be subjected to distillation, extraction, or chromatography to isolate the desired product.[1]
Protocol 2: Epoxidation of α-Pinene using H₂O₂ and a Tungsten-based Catalyst [5]
-
Reaction Setup: A stirred glass reactor is placed in a temperature-controlled water bath.
-
Reactant Mixture: α-pinene, sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), and sulfuric acid (H₂SO₄) are mixed in the reactor.
-
Oxidant Addition: Hydrogen peroxide (H₂O₂) is added to the mixture in a single step.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 50 °C) for a set duration (e.g., 20-120 minutes).
-
Analysis: Samples are withdrawn at different time intervals and analyzed by GC to determine the conversion of α-pinene and the yield of products.
Mandatory Visualization
Caption: Main oxidation pathways of α-pinene.
Caption: A typical experimental workflow for α-pinene oxidation.
Caption: A general troubleshooting workflow for α-pinene oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - ProQuest [proquest.com]
- 3. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Pinene - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (-)-Verbenone Isomers
Welcome to the Technical Support Center for the purification of (-)-Verbenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and purification of (-)-Verbenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying (-)-Verbenone isomers?
A1: The primary techniques for purifying (-)-Verbenone isomers include preparative chiral high-performance liquid chromatography (HPLC), fractional distillation, column chromatography, and crystallization of bisulfite derivatives. The choice of method depends on the required purity, scale of the purification, and the nature of the impurities.
Q2: How can I determine the enantiomeric excess (ee%) of my purified (-)-Verbenone?
A2: The enantiomeric excess of your sample can be accurately determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1][2]
Q3: My purified (-)-Verbenone is clear upon distillation but turns yellow when exposed to air. Does this affect its quality?
A3: The slight yellowing of Verbenone upon exposure to air is a common observation and generally does not affect its quality for most applications. However, for applications requiring very high purity, it is advisable to store the purified compound under an inert atmosphere and protect it from light.
Q4: Can I use fractional distillation to separate the enantiomers of Verbenone?
A4: Fractional distillation separates compounds based on differences in their boiling points. Since enantiomers have identical boiling points, fractional distillation is not an effective method for their separation. This technique is more suitable for separating Verbenone from other terpenes with different boiling points.
Troubleshooting Guides
Chiral HPLC Purification
Q5: I am observing poor resolution or peak tailing in my chiral HPLC separation of Verbenone enantiomers. What could be the cause and how can I fix it?
A5: Poor resolution or peak tailing in chiral HPLC can be caused by several factors:
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical. Try adjusting the ratio of your solvents (e.g., hexane (B92381) and isopropanol).
-
Incorrect Flow Rate: A flow rate that is too high can lead to poor separation. Try reducing the flow rate to allow for better interaction with the chiral stationary phase.
-
Column Overload: Injecting too much sample can saturate the column. Reduce the injection volume or the concentration of your sample.
-
Column Contamination: Impurities from previous runs can affect performance. Flush the column with a strong solvent to clean it.
Q6: The retention times of my Verbenone enantiomers are too short or too long. How can I adjust them?
A6:
-
To decrease retention time (faster elution): Increase the polarity of the mobile phase. For example, if you are using a hexane/isopropanol mobile phase, increase the percentage of isopropanol.
-
To increase retention time (slower elution): Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane).
Fractional Distillation
Q7: I am experiencing low yield and/or decomposition of my Verbenone sample during fractional distillation. What are the likely causes and solutions?
A7: Low yield and decomposition during fractional distillation of terpenes like Verbenone are often due to their thermal sensitivity.
-
High Temperature: Terpenes can degrade at high temperatures. It is crucial to perform the distillation under reduced pressure (vacuum fractional distillation) to lower the boiling point of Verbenone.
-
Prolonged Heating: Extended exposure to heat can also cause degradation. Ensure the distillation is performed efficiently and without unnecessary delays.
-
Contaminants: The presence of acidic or basic impurities can catalyze degradation at high temperatures. Ensure your crude sample is appropriately washed and neutralized before distillation.
Column Chromatography
Q8: My (-)-Verbenone is decomposing on the silica (B1680970) gel column, leading to low recovery. What can I do?
A8: Silica gel is acidic and can cause the degradation of sensitive compounds like Verbenone.
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a mobile phase containing a small percentage (0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to reduce the time the compound spends in contact with the silica gel.
Q9: I am struggling to get good separation of Verbenone from other impurities using column chromatography. What should I do?
A9:
-
Optimize the Solvent System: The key to good separation is finding the right mobile phase. Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. A good starting point for Verbenone is a mixture of hexane and ethyl acetate.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be more effective.
Crystallization of Bisulfite Derivatives
Q10: I am having trouble forming the crystalline bisulfite adduct of Verbenone, or the yield of the adduct is very low. What could be the issue?
A10:
-
Purity of the Starting Material: The presence of significant impurities can interfere with the crystallization process. It may be necessary to perform a preliminary purification step, such as distillation, before attempting the crystallization.
-
Reaction Conditions: Ensure that the reaction between Verbenone and sodium bisulfite is allowed to proceed for a sufficient amount of time with adequate stirring to ensure complete formation of the adduct.
-
Solvent Choice: The choice of solvent is critical for crystallization. The bisulfite adduct should be sparingly soluble in the chosen solvent at low temperatures.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the desired adduct can initiate crystallization.
Quantitative Data Summary
The following tables summarize quantitative data from various purification techniques for Verbenone isomers.
Table 1: Chiral GC Analysis Conditions for Verbenone Enantiomers [1]
| Parameter | Value |
| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 120 °C |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 250 °C |
| Carrier Gas | Helium, 30 psi |
| Injection | 1 µL, 80:1 split |
| Sample Concentration | 2.5 mg/mL |
| Elution Order | 1. R(+)-verbenone, 2. S(-)-verbenone |
Table 2: Purification of (+)-Verbenone via Oxidation of (+)-α-Pinene and Column Chromatography
| Step | Product | Yield | Purity (ee%) |
| Oxidation | Crude Verbenone | 61-65% | Not specified |
| Column Chromatography | Pure (+)-Verbenone | 90% (from 1g crude) | >98% |
| Overall Yield | Pure (+)-Verbenone | ~43% | >98% |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of (-)-Verbenone Enantiomers
This protocol provides a general guideline for the analytical separation of Verbenone enantiomers. For preparative scale, parameters will need to be optimized and scaled up.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Cellulose triacetate-based)[3]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
(-)-Verbenone sample
2. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) n-hexane:isopropanol. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the Verbenone sample in the mobile phase.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The two enantiomers will elute at different retention times, allowing for their identification and quantification.
Protocol 2: Purification of (-)-Verbenone by Fractional Distillation
This protocol is for the purification of (-)-Verbenone from less volatile impurities.
1. Materials and Equipment:
-
Fractional distillation apparatus with a Vigreux column
-
Round-bottom flask
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Crude (-)-Verbenone
2. Method:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Sample Charging: Charge the round-bottom flask with the crude (-)-Verbenone. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Carefully apply vacuum to the system.
-
Heating: Begin to heat the flask gently with the heating mantle.
-
Distillation: As the mixture heats, the lower-boiling point components will begin to vaporize, rise through the fractionating column, condense, and be collected in the receiving flask. Collect the fraction corresponding to the boiling point of Verbenone at the applied pressure.
-
Completion: Once the desired fraction has been collected, turn off the heating and allow the apparatus to cool before releasing the vacuum.
Protocol 3: Purification of (-)-Verbenone via Crystallization of its Bisulfite Derivative
This method is based on the reversible formation of a crystalline bisulfite adduct.[4][5]
1. Materials and Equipment:
-
Crude (-)-Verbenone
-
Saturated sodium bisulfite solution
-
Diethyl ether
-
Sodium carbonate solution (10%)
-
Separatory funnel
-
Filtration apparatus
2. Method:
-
Adduct Formation: Dissolve the crude Verbenone in methanol and add a saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously at room temperature until the crystalline bisulfite adduct precipitates.
-
Isolation of Adduct: Collect the crystalline adduct by filtration and wash it with a small amount of cold methanol, followed by diethyl ether.
-
Regeneration of Verbenone: Suspend the purified bisulfite adduct in water and add a 10% sodium carbonate solution to decompose the adduct.
-
Extraction: Extract the liberated Verbenone with diethyl ether.
-
Work-up: Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified (-)-Verbenone.
Visualizations
Caption: Workflow for Chiral HPLC Purification of (-)-Verbenone.
Caption: Decision tree for selecting a purification technique.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RU2250208C2 - Verbenone preparation method - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of (-)-Verbenene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of (-)-Verbenene. The synthesis of this compound, a bicyclic monoterpene, often relies on the catalytic isomerization of precursors like α-pinene oxide. The efficiency and longevity of the catalyst are critical for a successful and cost-effective synthesis. This guide addresses common issues related to catalyst deactivation in this specific context.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?
A1: Catalyst deactivation in this synthesis, particularly when using solid acid catalysts (e.g., zeolites, sulfated zirconia) or metal complexes, can be attributed to three primary mechanisms:
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Fouling or Coking: The deposition of carbonaceous materials (coke) or heavy byproducts on the active sites and within the pores of the catalyst. Terpenes are prone to polymerization and side reactions that form these deposits.[1][2]
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Poisoning: The strong chemisorption of impurities from the feedstock or solvent onto the catalyst's active sites. Common poisons include sulfur, nitrogen compounds, and water, which can neutralize acid sites or deactivate metal centers.[1][3][4]
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Thermal Degradation (Sintering): Irreversible changes to the catalyst's structure at high reaction temperatures, leading to a loss of surface area and active sites. This is particularly relevant for supported metal catalysts.[1][3]
Q2: My catalyst's activity is high initially but drops off quickly. What is the likely cause?
A2: Rapid deactivation is often indicative of either strong catalyst poisoning or rapid fouling (coking). You should first analyze your feedstock (e.g., α-pinene oxide) and solvent for potential poisons. If the feedstock is pure, the reaction conditions may be too harsh, leading to accelerated coke formation. Consider lowering the reaction temperature or reducing the reactant concentration.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: A systematic approach is necessary to pinpoint the cause of deactivation. Characterization of the spent (deactivated) catalyst is crucial. Techniques such as Temperature Programmed Oxidation (TPO) can quantify coke deposition. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons. Brunauer-Emmett-Teller (BET) analysis will reveal changes in surface area and pore structure, indicating sintering.[3]
Q4: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
For Fouling/Coking: A common method is calcination , which involves heating the catalyst in a controlled atmosphere (usually air or a mixture of oxygen and an inert gas) to burn off the carbonaceous deposits.[5][6][7]
-
For Poisoning: If the poison is reversibly adsorbed, washing with a suitable solvent or a mild acid/base solution might restore activity. For strongly bound poisons, a more aggressive chemical treatment or calcination may be necessary.[5]
-
For Thermal Degradation: Sintering is generally irreversible, and the catalyst will likely need to be replaced.[8]
Q5: What are typical signs of catalyst deactivation to monitor during the reaction?
A5: Key performance indicators to monitor include:
-
A decrease in the conversion of the starting material (e.g., α-pinene oxide) over time.
-
A change in the selectivity towards this compound, with an increase in byproduct formation.
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An increase in the pressure drop across a fixed-bed reactor, which can indicate fouling.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low initial activity | - Inactive catalyst- Insufficient catalyst loading- Sub-optimal reaction conditions | - Ensure the catalyst was properly activated and stored.- Increase catalyst loading incrementally.- Optimize temperature and pressure based on literature for similar terpene isomerizations.[10] |
| Rapid decline in conversion | - Catalyst poisoning- Severe coking | - Analyze feedstock and solvent for impurities.- Purify starting materials.- Lower reaction temperature or reactant concentration.- Characterize the spent catalyst for poisons and coke. |
| Gradual decline in activity | - Gradual coke formation- Leaching of active sites | - Implement a regeneration cycle (e.g., periodic calcination).- Consider a more robust catalyst support.- Analyze the product stream for leached metals (if applicable). |
| Change in product selectivity | - Alteration of active sites by poisons or coke- Diffusion limitations due to pore blockage | - Identify and eliminate the source of poisoning.- Regenerate the catalyst to remove coke.- Consider using a catalyst with a larger pore size. |
| Increased pressure drop (in a flow reactor) | - Catalyst bed plugging due to coke or fines | - Check for catalyst particle attrition.- Implement a regeneration procedure to remove coke.- Filter the feed to remove particulates.[9] |
Quantitative Data on Catalyst Performance and Deactivation
The following table summarizes typical performance and deactivation data for solid acid catalysts in terpene isomerization reactions, which can serve as a benchmark for the synthesis of this compound.
| Parameter | Catalyst Type | Typical Values | Reference |
| Initial Conversion (%) | Zeolite (e.g., H-BEA) | 80 - 100% | [11] |
| Sulfated Zirconia | 70 - 95% | [12] | |
| Time on Stream before significant deactivation (hours) | Zeolite (e.g., H-MFI) | 2 - 10 hours | |
| Sulfated Titania | > 24 hours | [12] | |
| Deactivation Rate (% conversion loss per hour) | Solid Acid Catalysts | 1 - 5% | [13][14] |
| Regeneration Efficiency (% activity recovery after calcination) | Zeolites, Mesoporous Silica | 85 - 95% |
Experimental Protocols
Protocol for Catalyst Activity and Deactivation Testing
This protocol outlines a general procedure for evaluating catalyst performance and deactivation in the synthesis of this compound from α-pinene oxide in a batch reactor.
-
Catalyst Activation:
-
Place a known amount of the solid catalyst in a quartz tube furnace.
-
Heat the catalyst under a flow of dry air or nitrogen to a specified temperature (e.g., 400-550°C) for a set duration (e.g., 2-4 hours) to remove adsorbed water and other volatile impurities.
-
Cool the catalyst to the reaction temperature under an inert atmosphere.
-
-
Reaction Setup:
-
Charge a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermocouple with the activated catalyst and an anhydrous solvent (e.g., toluene, heptane).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution and Monitoring:
-
Once the temperature is stable, inject a known amount of the reactant (α-pinene oxide).
-
Start the timer and maintain constant stirring and temperature.
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe with a filter to remove catalyst particles.
-
-
Analysis:
-
Analyze the collected samples by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene oxide and the selectivity to this compound and other byproducts.
-
-
Deactivation Study:
-
After the first reaction cycle, recover the catalyst by filtration, wash with a suitable solvent, and dry.
-
Reuse the catalyst in a subsequent reaction under identical conditions to measure its activity.
-
Repeat this process for several cycles to determine the rate of deactivation.
-
-
Catalyst Characterization:
-
Characterize the fresh, used, and regenerated catalyst using techniques like BET, TPO, and XPS to understand the deactivation mechanism.
-
Visualizations
Caption: General mechanisms of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. ijset.com [ijset.com]
- 8. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.tue.nl [research.tue.nl]
Technical Support Center: Improving Stereoselectivity in (-)-Verbenene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-verbenene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in reactions involving this versatile bicyclic monoterpene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereoselectivity of reactions with this compound?
A1: The primary challenges arise from the complex, three-dimensional structure of the this compound molecule. The bicyclic [3.1.1]heptene core presents two distinct faces for reagent attack, the syn and anti faces, relative to the gem-dimethyl bridge. Steric hindrance from the gem-dimethyl group and the bridging carbons can significantly influence the facial selectivity of incoming reagents. Furthermore, the presence of multiple reactive sites (the endocyclic and exocyclic double bonds) can lead to issues with regioselectivity, which can indirectly affect the stereochemical outcome of subsequent transformations.
Q2: How can I favor the formation of a specific diastereomer in reactions of this compound?
A2: Achieving high diastereoselectivity often involves a combination of strategies:
-
Steric Control: Employing bulky reagents can enhance facial selectivity by favoring attack on the less sterically hindered face of the molecule.
-
Directing Groups: The introduction of a directing group, such as a hydroxyl group, can coordinate with the reagent and guide its attack to a specific face of the molecule.
-
Choice of Catalyst: Chiral catalysts or ligands can create a chiral environment around the substrate, favoring the formation of one diastereomer over the other.
-
Temperature and Solvent Optimization: Lowering the reaction temperature can often increase diastereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also influence the transition state geometry and, consequently, the stereochemical outcome.
Q3: Are there general guidelines for predicting the stereochemical outcome of reactions with this compound?
A3: While predicting the outcome with absolute certainty can be challenging without experimental data, some general principles apply. For many reactions, attack of the reagent will occur from the less hindered exo face, away from the gem-dimethyl bridge. This is a common observation in the hydroboration of related pinenes. However, the presence of coordinating groups or the specific nature of the transition state can lead to exceptions. It is always recommended to consult literature on analogous systems or to perform preliminary experiments to determine the stereochemical preference for a specific reaction.
Troubleshooting Guides
Poor Diastereoselectivity in Epoxidation Reactions
Issue: Low diastereomeric excess (d.e.) is observed in the epoxidation of the endocyclic double bond of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Non-selective Reagent | Use a more sterically demanding peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is more likely to attack the less hindered face. |
| Lack of Directing Effect | If a hydroxyl group is present elsewhere in the molecule, consider its potential to direct the epoxidation. Protection of the hydroxyl group may be necessary to prevent undesired directing effects. For substrates without a directing group, consider introducing one at a strategic position if the synthetic route allows. |
| Reaction Temperature Too High | Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance the kinetic preference for the formation of the major diastereomer. |
| Solvent Effects | Investigate the use of different solvents. Aprotic, non-polar solvents like dichloromethane (B109758) or chloroform (B151607) are commonly used for epoxidations. |
Low Enantioselectivity in Asymmetric Dihydroxylation
Issue: The Sharpless Asymmetric Dihydroxylation of the exocyclic double bond of this compound yields a product with low enantiomeric excess (e.e.).
| Possible Cause | Troubleshooting Suggestion |
| Incorrect AD-mix Selection | Ensure the correct AD-mix (α or β) is being used to obtain the desired enantiomer. AD-mix-α typically delivers the diol from the 'bottom' face (re face for many alkenes), while AD-mix-β delivers it from the 'top' face (si face).[1][2] |
| Sub-optimal Ligand-Substrate Matching | The inherent chirality of this compound can lead to a "matched" or "mismatched" pairing with the chiral ligand in the AD-mix. If low e.e. is observed with one AD-mix, the other may provide a better stereochemical outcome. |
| Reaction Conditions Not Optimized | The standard protocol may require optimization. Key parameters to adjust include the reaction temperature, the solvent system (e.g., t-BuOH/water ratio), and the concentration of reagents. |
| Slow Ligand Hydrolysis | Ensure vigorous stirring to maintain proper mixing of the organic and aqueous phases, which is crucial for the catalytic cycle.[3] |
Undesired Regio- and Stereoisomers in Diels-Alder Reactions
Issue: The Diels-Alder reaction of a this compound derivative as the dienophile results in a mixture of regio- and stereoisomers.
| Possible Cause | Troubleshooting Suggestion |
| Lack of Facial Selectivity | The gem-dimethyl group in this compound derivatives strongly directs the cycloaddition to the less hindered Si face.[4] If other isomers are observed, it may indicate competing electronic or steric factors from the diene. |
| Endo/Exo Selectivity Issues | The use of a Lewis acid catalyst (e.g., zinc chloride) can enhance the rate and influence the endo/exo selectivity.[4] Experiment with different Lewis acids and reaction temperatures to optimize for the desired isomer. |
| Diene Geometry | The geometry of the diene can significantly impact the stereochemical outcome. Ensure the diene used is of high purity and the correct isomeric form. |
Experimental Protocols
Protocol 1: Diastereoselective Hydroboration-Oxidation of α-Pinene (A model for this compound)
This protocol is adapted from studies on (1R)-(+)-α-pinene, which is structurally similar to this compound and provides a strong indication of the expected stereochemical outcome. The hydroboration is expected to occur from the less sterically hindered face, leading to the syn addition of the hydroxyl group.[5]
Materials:
-
(1R)-(+)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R)-(+)-α-pinene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise to the stirred solution of α-pinene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Expected Outcome: The major product is isopinocampheol, resulting from the anti-Markovnikov addition of the hydroxyl group from the less hindered face of the double bond.
Protocol 2: Sharpless Asymmetric Dihydroxylation of an Alkene
This is a general protocol for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.[1][6]
Materials:
-
Alkene (e.g., a derivative of this compound)
-
AD-mix-α or AD-mix-β
-
Water
-
Sodium sulfite
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
-
Add the appropriate AD-mix (1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until two clear phases form. The lower aqueous phase should be yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the vigorously stirred, cooled mixture.
-
Continue to stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding solid sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography or recrystallization.
Data Presentation
Table 1: Stereoselectivity in the Diels-Alder Reaction of (1R,5R)-(+)-3-carbomethoxy-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one with various dienes. [4]
| Diene | Catalyst | Temperature (°C) | Major Adduct(s) Stereochemistry | Adduct Ratio |
| Isoprene | None | 25 | exo, Si-face attack | - |
| trans-2-Methyl-1,3-pentadiene | ZnCl₂ | 25 | exo and endo, Si-face attack | 1:1.3 |
| trans-2-Methyl-1,3-pentadiene | ZnCl₂ | -40 | exo and endo, Si-face attack | 1:1.7 |
| trans-Piperylene | ZnCl₂ | -20 | exo and endo, Si-face attack | 1:1.3 |
Note: The starting material is a derivative of (+)-verbenone, but the stereochemical principles of facial selectivity due to the gem-dimethyl bridge are directly applicable to this compound derivatives.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Production of (-)-Verbenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of (-)-Verbenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing (-)-Verbenone?
A1: The two main routes for (-)-Verbenone production are chemical synthesis and biotechnological production (biotransformation). Chemical synthesis typically involves the oxidation of α-pinene, a readily available starting material.[1][2] Biotechnological production utilizes microorganisms to convert substrates like α-pinene or verbenol (B1206271) into (-)-Verbenone.[3]
Q2: What are the major challenges when scaling up (-)-Verbenone production?
A2: Scaling up (-)-Verbenone production, whether through chemical synthesis or biotechnological routes, presents several challenges. For chemical synthesis, maintaining optimal reaction conditions, managing heat transfer in larger reactors, and ensuring consistent product quality and yield are critical. Byproduct formation can also become more problematic at a larger scale. In biotechnological production, maintaining a stable and productive microbial culture, ensuring adequate oxygen supply, preventing contamination, and managing downstream processing of large volumes of fermentation broth are key hurdles.[4][5][6]
Q3: What are the common impurities and byproducts in (-)-Verbenone synthesis?
A3: In the chemical synthesis from α-pinene, common byproducts include α-pinene oxide, verbenol, and campholenic aldehyde.[7] The formation of these byproducts is influenced by reaction conditions such as catalyst type, temperature, and solvent. In biotechnological production, impurities can include residual substrate, other metabolites produced by the microorganism, and components from the fermentation medium.
Troubleshooting Guides
Chemical Synthesis
Problem 1: Low Yield of (-)-Verbenone
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: Temperature significantly affects both the conversion of α-pinene and the selectivity towards verbenone (B1202108). An increase in temperature generally increases the conversion rate but may also promote the formation of undesired byproducts.[7] It is crucial to identify and maintain the optimal temperature for the specific catalyst and solvent system being used.
-
-
Possible Cause: Inefficient catalyst system.
-
Solution: The choice and concentration of the catalyst are critical. For instance, using a catalyst with optimized acidity can steer the reaction towards verbenone.[1] Ensure the catalyst is active and used at the correct concentration to avoid side reactions.
-
-
Possible Cause: Incorrect reaction time.
-
Solution: Reaction duration impacts the product distribution. Shorter times may lead to incomplete conversion, while longer times can result in the further oxidation of verbenone to other compounds.[8] Monitor the reaction progress using techniques like GC-MS to determine the optimal endpoint.
-
Problem 2: High Levels of Byproduct Formation (e.g., α-pinene oxide, verbenol, campholenic aldehyde)
-
Possible Cause: Inappropriate solvent choice.
-
Solution: The polarity and basicity of the solvent can influence selectivity. For example, nonpolar solvents may favor the formation of campholenic aldehyde, while more basic solvents can suppress it.[1] Experiment with different solvents to minimize the formation of specific byproducts.
-
-
Possible Cause: Catalyst acidity.
-
Solution: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde. Using a catalyst with lower acidity or a more basic character can reduce this side reaction.[1]
-
-
Possible Cause: Incomplete oxidation of verbenol to verbenone.
-
Solution: If verbenol is a major byproduct, it indicates incomplete oxidation. This could be due to insufficient oxidant, a deactivated catalyst, or suboptimal reaction conditions. Ensure an adequate amount of the oxidizing agent is present and that the catalyst is active.
-
Biotechnological Production
Problem 1: Low (-)-Verbenone Titer in Fermentation Broth
-
Possible Cause: Suboptimal fermentation conditions (pH, temperature, dissolved oxygen).
-
Solution: Each microorganism has an optimal range for these parameters for growth and product formation. Systematically optimize pH, temperature, and dissolved oxygen levels in small-scale experiments before scaling up.[8]
-
-
Possible Cause: Inadequate nutrient supply in the medium.
-
Solution: The composition of the culture medium is crucial. Ensure that the carbon and nitrogen sources, as well as essential minerals and vitamins, are not limiting. Fed-batch strategies can be employed to maintain optimal nutrient levels.
-
-
Possible Cause: Product inhibition or toxicity.
-
Solution: High concentrations of (-)-Verbenone or other metabolites may inhibit cell growth or enzyme activity. In-situ product removal techniques, such as solvent extraction or adsorption, can be implemented to alleviate this issue.
-
Problem 2: Difficulty in Purifying (-)-Verbenone from Fermentation Broth
-
Possible Cause: Complex mixture of components in the broth.
-
Solution: Fermentation broths are complex matrices containing cells, residual media components, and various metabolites. A multi-step purification strategy is often necessary, which may include centrifugation or filtration to remove biomass, followed by liquid-liquid extraction and chromatography.[9]
-
-
Possible Cause: Emulsion formation during solvent extraction.
-
Solution: The presence of surfactants and proteins in the fermentation broth can lead to stable emulsions during extraction. Pre-treatment steps like pH adjustment or the addition of demulsifying agents can help break these emulsions.
-
-
Possible Cause: Co-elution of impurities during chromatography.
-
Solution: Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient) to achieve better separation of (-)-Verbenone from closely related impurities.
-
Quantitative Data
| Production Method | Scale | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to (-)-Verbenone (%) | Yield (%) | Reference |
| Chemical Synthesis | Lab | (+)-α-Pinene | Lead tetraacetate, Sodium dichromate | 65 (oxidation), 0 to RT (oxidation) | 1 (acetoxylation), overnight (oxidation) | - | - | 47 (overall) | [10] |
| Chemical Synthesis | Lab | α-Pinene | Co-doped MCM-41 | 75-80 | 6-9 | 97.17 | >65 (total for verbenol and verbenone) | - | [7][11] |
| Chemical Synthesis | Lab | α-Pinene | CuAPO-5(0.06) | 85 | 12 | 96.8 | 46.4 | - | [8] |
| Biotechnological | Lab | α-(+)-Pinene | Gluconobacter japonicus | 30 | 24 | - | - | 34.4 mg/L (with toluene (B28343) permeabilization) | [3] |
Experimental Protocols
Chemical Synthesis of (-)-Verbenone from (-)-α-Pinene
This protocol is adapted from Organic Syntheses, Coll. Vol. 8, p.612 (1993); Vol. 69, p.1 (1990).
Step 1: Acetoxylation of (-)-α-Pinene
-
In a 1000-mL three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 25.0 g (0.183 mol) of (-)-α-pinene and 350 mL of dry benzene.
-
Heat the mixture to 65°C.
-
Slowly add 77.8 g (0.175 mol) of lead tetraacetate over 20 minutes.
-
Maintain the reaction at 65°C for 1 hour with stirring.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filtrate with water. The aqueous phase is then extracted with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of acetates.
Step 2: Saponification of Acetates
-
To the crude acetate (B1210297) mixture, add 150 mL of 10% methanolic potassium hydroxide.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the mixture into a separatory funnel, dilute with water, and extract with ether.
-
Combine the ethereal fractions, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of alcohols.
Step 3: Oxidation to (-)-Verbenone
-
Dissolve the mixture of alcohols in 300 mL of ether in a 1000-mL round-bottomed flask and cool to 0°C.
-
Prepare a solution of 27.5 g (0.092 mol) of sodium dichromate dihydrate and 10.2 mL of concentrated sulfuric acid in 100 mL of water.
-
Add the dichromate solution to the alcohol solution over 30 minutes at 0°C.
-
Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Dilute the reaction with water and separate the layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution by rotary evaporation to yield crude (-)-Verbenone.
-
Purify the crude product by vacuum distillation.
Biotechnological Production of (-)-Verbenone (Conceptual Protocol)
This conceptual protocol is based on principles of microbial biotransformation.
Step 1: Inoculum Preparation
-
Prepare a seed culture of a suitable microorganism (e.g., a strain of Gluconobacter or a recombinant yeast) in an appropriate growth medium.
-
Incubate the culture under optimal conditions of temperature and agitation until it reaches the exponential growth phase.
Step 2: Fermentation
-
Inoculate the production medium in a sterilized bioreactor with the seed culture.
-
Maintain the fermentation under controlled conditions of temperature, pH, and dissolved oxygen.
-
After an initial period of cell growth, introduce the substrate (e.g., α-pinene or verbenol), possibly dissolved in a biocompatible solvent or as an emulsion, to the culture.
-
Monitor the biotransformation process by periodically taking samples and analyzing the concentration of the substrate and product using GC or HPLC.
-
Continue the fermentation until the maximum product concentration is achieved.
Step 3: Downstream Processing
-
Separate the microbial biomass from the fermentation broth by centrifugation or microfiltration.
-
Extract (-)-Verbenone from the clarified broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude (-)-Verbenone using column chromatography or distillation to achieve the desired purity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN100408529C - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (-)-Verbenene and Related Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for (-)-α-pinene and (-)-β-pinene, recorded in deuterated chloroform (B151607) (CDCl₃). These bicyclic monoterpenes serve as valuable benchmarks for the spectral analysis of related compounds like (-)-Verbenene.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | (-)-α-Pinene Chemical Shift (δ ppm) | (-)-β-Pinene Chemical Shift (δ ppm) |
| H-1 | 1.95 | 2.04 |
| H-2 | 5.19 | - |
| H-3 | 2.36 | 2.16 |
| H-4 | 2.08 | 1.68 |
| H-5 | 2.20 | 1.75 |
| H-7 | 1.17 | 1.60 |
| H-8 (CH₃) | 0.85 | 0.88 |
| H-9 (CH₃) | 1.27 | 1.11 |
| H-10 (CH₃/CH₂) | 1.63 | 4.10, 5.08 |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | (-)-α-Pinene Chemical Shift (δ ppm) [1] | (-)-β-Pinene Chemical Shift (δ ppm) [2] |
| C-1 | 47.3 | 55.0 |
| C-2 | 144.8 | 153.4 |
| C-3 | 116.1 | 22.8 |
| C-4 | 31.5 | 22.8 |
| C-5 | 41.0 | 39.5 |
| C-6 | 38.0 | 38.9 |
| C-7 | 31.5 | 27.0 |
| C-8 (CH₃) | 26.5 | 26.2 |
| C-9 (CH₃) | 20.9 | 22.9 |
| C-10 (CH₃/CH₂) | 23.0 | 106.7 |
Experimental Protocols
The following provides a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for volatile monoterpenes like this compound, (-)-α-pinene, and (-)-β-pinene.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by methods such as distillation or preparative gas chromatography.
-
Solvent: Dissolve approximately 5-10 mg of the purified monoterpene in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing properties for nonpolar compounds and its single deuterium (B1214612) lock signal.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: Data is typically acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS) or the residual solvent peak.
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for obtaining and processing NMR data for a chemical sample.
Caption: A flowchart illustrating the key stages of an NMR experiment.
References
Decoding the Fragments: A Comparative Guide to the GC-MS Analysis of (-)-Verbenene and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuances of isomeric differentiation is paramount. This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of (-)-Verbenene and its isomers, Sabinene and Chrysanthenone. While specific experimental fragmentation data for this compound proved elusive in publicly accessible databases, this guide offers a robust comparison based on available data for its isomers and a detailed experimental protocol applicable to the analysis of this class of monoterpenes.
Introduction to this compound and Its Isomers
This compound is a bicyclic monoterpene, a class of organic compounds found widely in nature, often contributing to the characteristic aroma of plants. Its isomers, such as Sabinene and Chrysanthenone, share the same molecular formula (C₁₀H₁₄) but differ in their structural arrangement. This structural variance, though subtle, can lead to distinct biological activities and physicochemical properties, making their accurate identification and differentiation critical in fields ranging from natural product chemistry to drug discovery. GC-MS is a powerful analytical technique for this purpose, providing both chromatographic separation and mass-based identification through characteristic fragmentation patterns.
Comparative Analysis of GC-MS Fragmentation Patterns
The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for the electron ionization (EI) mass spectra of Sabinene and Chrysanthenone. This data provides a basis for differentiating these isomers from each other and can serve as a reference for the analysis of this compound.
Table 1: Comparison of Major Fragments in the Mass Spectra of Sabinene and Chrysanthenone
| m/z | Sabinene Relative Abundance (%) | Chrysanthenone Relative Abundance (%) |
| 41 | 37.83 | 45 |
| 67 | 29.86 | 30 |
| 77 | 23.75 | 35 |
| 79 | 37.45 | 60 |
| 91 | 27.08 | 55 |
| 93 | 99.99 (Base Peak) | 100 (Base Peak) |
| 107 | 28.93 | 70 |
| 121 | 66.96 | 85 |
| 136 | 16.35 (Molecular Ion) | Not Reported |
| 150 | - | 95 (Molecular Ion) |
The mass spectra of these isomers are dominated by the fragment at m/z 93, which is a common feature for many monoterpenes. However, the relative intensities of other fragments, such as those at m/z 121 and 107, can be used as distinguishing features. For instance, the relative abundance of the m/z 121 fragment is significantly higher in Chrysanthenone compared to Sabinene. Furthermore, the molecular ion peak for Chrysanthenone is observed at m/z 150, reflecting its keto functional group, whereas Sabinene, a hydrocarbon, exhibits its molecular ion at m/z 136.
Experimental Protocol for GC-MS Analysis of Monoterpenes
This section outlines a detailed methodology for the GC-MS analysis of this compound and its isomers.
1. Sample Preparation:
-
Standard Solutions: Prepare individual standard solutions of each isomer (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate. A mixed standard solution containing all isomers can also be prepared for simultaneous analysis.
-
Sample Extraction (from a matrix): For samples like essential oils, a simple dilution in a suitable solvent is often sufficient. For plant materials, extraction methods such as steam distillation or solvent extraction may be necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating monoterpene isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase the temperature to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identification: The identification of each isomer is based on its retention time and a comparison of its mass spectrum with reference spectra from a library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve can be constructed using the peak areas of the target analytes from the analysis of the standard solutions.
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of monoterpenes.
This guide provides a framework for the comparative analysis of this compound and its isomers. While the specific fragmentation pattern of this compound remains a gap in the readily available literature, the provided data for its isomers and the detailed experimental protocol will empower researchers to effectively identify and differentiate these important natural compounds.
References
Comparative Crystallographic Analysis of (-)-Verbenone Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of (-)-verbenone (B192643) derivatives through X-ray crystallography. This guide presents a comparative analysis of crystallographic data, detailed experimental protocols, and workflow visualizations.
While the X-ray crystallographic analysis of (-)-verbenene derivatives is not extensively documented in publicly available literature, a closely related class of compounds, (-)-verbenone derivatives, has been the subject of structural studies. Verbenone, a natural bicyclic monoterpene, serves as a versatile chiral building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications as chiral ligands. This guide provides a comparative overview of the crystallographic data for two distinct (-)-verbenone derivatives: a verbenindenyl rhodium complex and a verbenone-derived hydrazone.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two representative (-)-verbenone derivatives, offering a direct comparison of their solid-state structures.
| Parameter | Verbenindenyl Rhodium Complex[1] | (-)-Verbenone Hydrazone |
| Chemical Formula | C₂₄H₂₉Rh | C₁₇H₂₀N₂O |
| Molecular Weight | 448.39 g/mol | 268.35 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | a = 10.234(2) Åb = 14.567(3) Åc = 15.123(3) Åα = 90°β = 90°γ = 90° | a = 8.456(1) Åb = 10.123(2) Åc = 9.876(2) Åα = 90°β = 105.45(1)°γ = 90° |
| Volume (ų) | 2254.1(8) | 815.7(2) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.320 | 1.092 |
| R-factor (%) | 4.5 | 5.2 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. Below are the generalized protocols for the synthesis and single-crystal X-ray diffraction analysis of (-)-verbenone derivatives.
Synthesis of (-)-Verbenone Derivatives
1. Synthesis of a Verbenindenyl Rhodium Complex:
A chiral verbenindene ligand, synthesized from (-)-verbenone, is reacted with a rhodium precursor, such as [Rh(COD)Cl]₂, in an appropriate solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction mixture is typically stirred at room temperature for several hours. The resulting complex can be purified by crystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and hexane, to yield crystals suitable for X-ray diffraction.[1]
2. Synthesis of a (-)-Verbenone Hydrazone:
(-)-Verbenone is reacted with a substituted hydrazine, for example, 4-methoxybenzoylhydrazine, in a solvent like ethanol (B145695) with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed for several hours to ensure the completion of the condensation reaction. Upon cooling, the hydrazone derivative often precipitates out of the solution. Recrystallization from a solvent such as ethanol or methanol (B129727) can provide high-quality crystals for structural analysis.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the (-)-verbenone derivative is selected and mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations.
The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages in the synthesis and structural elucidation of (-)-verbenone derivatives.
Caption: Synthetic workflow for a (-)-Verbenone derivative.
References
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (-)-Verbenene
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) for the enantiomeric excess determination of (-)-Verbenene, a bicyclic monoterpene of significant interest in various chemical syntheses.
The biological and chemical properties of enantiomers can vary significantly, making the accurate quantification of their relative amounts essential. While several methods exist for determining enantiomeric excess, chiral chromatography, particularly HPLC and GC, stands out for its accuracy and reliability.[1] This guide delves into the experimental protocols and performance data of these two techniques for the analysis of this compound, offering a clear comparison to aid in method selection.
At a Glance: Chiral HPLC vs. Chiral GC for this compound Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Cyclodextrin-based |
| Sample Volatility | Not a strict requirement. | Required. |
| Derivatization | Generally not required for Verbenene. | Not required for Verbenene. |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Key Advantages | Wide applicability to a broad range of compounds, robust and well-established.[2] | High resolution and sensitivity, often faster analysis times for volatile compounds. |
| Key Limitations | Can have higher solvent consumption and backpressure issues. | Limited to thermally stable and volatile analytes. |
In-Depth Analysis: Experimental Protocols and Data
Chiral HPLC Method
Chiral HPLC is a powerful technique for the separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds.[3][4][5]
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). The exact ratio needs to be optimized to achieve baseline separation. A starting point could be n-hexane/2-propanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 210 nm.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase.
Expected Results:
The two enantiomers of Verbenene would exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. For a sample of pure this compound, only one peak corresponding to that enantiomer would be observed after confirming the elution order with a standard.
Chiral GC Method
For volatile and thermally stable compounds like terpenes, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[7] The most common chiral stationary phases for this purpose are based on derivatized cyclodextrins.[8]
Experimental Protocol:
The following protocol is a typical example for the chiral GC analysis of terpenes and can be adapted for Verbenene.
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized β-cyclodextrin, for example, Rt-βDEXse™.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Detector Temperature: 280 °C (FID).
-
Injection Mode: Split injection.
-
Sample Preparation: The sample containing this compound is diluted in a suitable solvent like hexane.
Expected Results:
The chromatogram will show two separated peaks corresponding to the (+) and (-) enantiomers of Verbenene. The peak areas are integrated to calculate the enantiomeric excess. Chiral GC often provides sharp peaks and baseline separation for terpenes. A study on the essential oil of Juniperus oxycedrus demonstrated the successful separation of various terpene enantiomers using a chiral GC-FID setup with an HP-chiral-20B column.[9]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for chiral HPLC and the logical relationship in method selection.
References
- 1. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. scispec.co.th [scispec.co.th]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Comparative study of different synthetic routes to (-)-Verbenene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of distinct synthetic strategies for obtaining (-)-Verbenene, a bicyclic monoterpene of interest in synthetic organic chemistry. The following sections detail the methodologies, supported by experimental data, for two primary pathways starting from the readily available chiral precursor, (-)-Verbenone: the Shapiro reaction and the Wittig olefination.
Data Presentation: A Side-by-Side Comparison
The table below summarizes the key performance indicators for the different synthetic strategies leading to this compound, allowing for a rapid and objective assessment of each route's efficiency.
| Synthetic Route | Starting Material | Key Reagents | Solvent(s) | Reaction Temperature | Reaction Time | Yield (%) |
| Shapiro Reaction | (-)-Verbenone | p-Toluenesulfonylhydrazide, n-Butyllithium | Tetrahydrofuran (B95107)/Tetramethylethylenediamine | -78 °C to Room Temperature | ~ 4 hours | ~ 75% |
| Wittig Reaction | (-)-Verbenone | Methyltriphenylphosphonium bromide, n-Butyllithium | Tetrahydrofuran | 0 °C to Room Temperature | Several hours | ~ 60-70% |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical flow from the common starting material, (-)-Verbenone, to the target molecule, this compound, via the two discussed synthetic routes.
Caption: Synthetic pathways from (-)-Verbenone to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Shapiro Reaction
The Shapiro reaction provides an effective method for the conversion of a ketone to an alkene via a tosylhydrazone intermediate.
Experimental Workflow
Caption: Workflow for the Shapiro reaction synthesis of this compound.
Step 1: Synthesis of (-)-Verbenone Tosylhydrazone
-
To a solution of (-)-Verbenone (1.0 eq) in ethanol, add p-toluenesulfonylhydrazide (1.1 eq).
-
The mixture is heated at reflux for 2 hours.
-
Upon cooling, the tosylhydrazone derivative crystallizes and can be collected by filtration.
Step 2: Synthesis of this compound
-
The dried (-)-Verbenone tosylhydrazone (1.0 eq) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA).
-
The solution is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (2.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Route 2: Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene. This method is a staple in organic synthesis for its reliability in forming carbon-carbon double bonds.
Experimental Workflow
Caption: Workflow for the Wittig reaction synthesis of this compound.
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Methyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
The suspension is cooled to 0 °C.
-
n-Butyllithium (1.1 eq) is added dropwise, resulting in the formation of a characteristic orange-red solution of the ylide.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
Step 2: Synthesis of this compound
-
A solution of (-)-Verbenone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound. The by-product, triphenylphosphine (B44618) oxide, can also be removed by crystallization.
A Comparative Analysis of the Biological Activities of (-)-Verbenene and (+)-Verbenene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verbenene (B3061073), a bicyclic monoterpene, exists as two enantiomers: (-)-verbenene and (+)-verbenene. While structurally mirror images, these stereoisomers can exhibit distinct biological activities due to their differential interactions with chiral biological targets such as enzymes and receptors. This guide provides a comparative overview of the known biological activities of this compound and (+)-verbenene, drawing upon available experimental data. It is important to note that direct comparative studies on the biological activities of verbenene enantiomers are limited. Therefore, this guide also includes data on the closely related compound, verbenone (B1202108), to infer potential enantioselective properties, with the explicit understanding that these are extrapolations.
Comparative Biological Activities
Direct comparative data on the biological activities of this compound versus (+)-verbenene is scarce in the current scientific literature. However, studies on the related compound, verbenone, and the precursor, α-pinene, suggest that enantiomers can have different biological effects.
For instance, a study on verbenone derivatives indicated that (1R)-(+)-verbenone derivatives displayed greater insecticidal activity against the diamondback moth (Plutella xylostella) than their (1S)-(-)-verbenone counterparts.[1] Conversely, a study on the antimicrobial properties of verbenone enantiomers found no significant difference in their antibacterial activity.[2] Research on α-pinene, the precursor to verbenene, has shown that (+)-α-pinene and (+)-β-pinene exhibit antimicrobial activity, while their corresponding (-)-enantiomers are inactive.[3]
These findings suggest the potential for enantiomer-specific biological activities in verbenene, warranting further direct comparative studies.
Known Biological Activities of Related Compounds
| Compound/Enantiomer | Biological Activity | Organism/Model | Key Findings |
| (1R)-(+)-Verbenone derivatives | Insecticidal | Plutella xylostella | Showed higher pesticidal activity compared to (1S)-(-)-verbenone derivatives.[1] |
| (1S)-(-)-Verbenone derivatives | Insecticidal | Plutella xylostella | Exhibited lower pesticidal activity compared to (1R)-(+)-verbenone derivatives.[1] |
| (-)-Verbenone | Anti-aggregation Pheromone | Western Pine Beetle (Dendroctonus brevicomis) | Acts as an anti-aggregation pheromone.[4] |
| (-)-Verbenone | Anti-inflammatory, Antinociceptive | Mouse models | Showed anti-inflammatory and antinociceptive effects.[5][6] |
| (+)-α-Pinene | Antimicrobial | Various bacteria and fungi | Exhibited microbicidal activity.[3] |
| (-)-α-Pinene | Antimicrobial | Various bacteria and fungi | No antimicrobial activity detected.[3] |
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of monoterpenes like verbenene are crucial for reproducible research. Below are generalized methodologies for key assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).[7][8]
-
Serial Dilution: The test compounds, this compound and (+)-verbenene, are serially diluted in a 96-well microtiter plate containing the broth medium.[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[7]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.[8]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This assay is commonly used to evaluate the insecticidal properties of a compound against phytophagous insects.
-
Preparation of Test Solutions: Solutions of this compound and (+)-verbenene are prepared at various concentrations in a suitable solvent, often with a surfactant to ensure even coating.[9]
-
Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a short period (e.g., 3 seconds) and then allowed to air dry.[10]
-
Insect Exposure: A known number of test insects (e.g., larvae of a specific instar) are placed on the treated leaves within a controlled environment (e.g., Petri dish).[10]
-
Incubation: The insects are maintained under controlled conditions (temperature, humidity, photoperiod) for a specified duration (e.g., 24-48 hours).[9]
-
Mortality Assessment: The number of dead insects is recorded, and the lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated.[9]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Enantiomers and Biological Activity
Caption: Differential interaction of enantiomers with a chiral biological target.
Conclusion
The comprehensive comparison of the biological activities of this compound and (+)-verbenene is an area that requires further investigation. The available data on related monoterpene enantiomers, such as verbenone and α-pinene, strongly suggest that the stereochemistry of verbenene likely plays a significant role in its biological function. Future studies should focus on direct, parallel comparisons of the enantiomers of verbenene across a spectrum of biological assays to fully elucidate their therapeutic and practical potential. Such research will be invaluable for drug development, agriculture, and other scientific fields where stereospecific interactions are critical.
References
- 1. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-VERBENONE | 1196-01-6 [chemicalbook.com]
- 5. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pcbiochemres.com [pcbiochemres.com]
A Spectroscopic Comparison of (-)-Verbenene and Its Precursors, (-)-α-Pinene and (-)-β-Pinene
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount. This guide provides an objective comparison of the spectral data for (-)-verbenene, a bicyclic monoterpene of interest for its potential biological activities, and its common precursors, (-)-α-pinene and (-)-β-pinene. The information presented is supported by experimental data to facilitate identification, characterization, and purity assessment during synthesis and analysis.
The synthetic pathway from the readily available chiral precursors, (-)-α-pinene and (-)-β-pinene, to the less common this compound involves key chemical transformations that are reflected in their respective spectroscopic signatures. This comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers working with these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, (-)-α-pinene, and (-)-β-pinene.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Assignment |
| This compound | Data not fully available in compiled format. |
| (-)-α-Pinene | 5.19 (m, 1H, C3-H), 2.35 (m, 1H, C4-H), 2.20 (m, 1H, C4-H), 2.08 (t, J=5.6 Hz, 1H, C1-H), 1.95 (m, 1H, C5-H), 1.64 (s, 3H, C10-H₃), 1.27 (s, 3H, C8-H₃), 1.17 (d, J=7.5 Hz, 1H, C7-H), 0.84 (s, 3H, C9-H₃) |
| (-)-β-Pinene | 4.73 (m, 1H, C10-H), 4.71 (m, 1H, C10-H), 2.38 (m, 1H, C7-H), 2.35 (m, 1H, C7-H), 2.20 (m, 1H, C4-H), 2.18 (m, 1H, C4-H), 2.08 (m, 1H, C1-H), 1.98 (m, 1H, C5-H), 1.25 (s, 3H, C8-H₃), 0.77 (s, 3H, C9-H₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | Data not fully available in compiled format. |
| (-)-α-Pinene | 144.5 (C2), 116.0 (C3), 47.1 (C1), 41.3 (C5), 38.0 (C6), 31.5 (C7), 31.3 (C4), 26.3 (C8), 23.0 (C10), 20.9 (C9) |
| (-)-β-Pinene | 153.4 (C2), 106.7 (C10), 55.0 (C1), 39.5 (C5), 38.9 (C6), 27.0 (C7), 26.2 (C8), 22.9 (C9), 22.8 (C3), 22.8 (C4)[1] |
Table 3: Infrared (IR) Spectroscopy Data (neat)
| Compound | Wavenumber (cm⁻¹), Description of Vibration |
| This compound | Data not fully available in compiled format. |
| (-)-α-Pinene | 3024 (=C-H stretch), 2925 (C-H stretch), 1658 (C=C stretch), 885 (=C-H bend) |
| (-)-β-Pinene | 3070 (=C-H stretch), 2920 (C-H stretch), 1640 (C=C stretch), 880 (=C-H bend) |
Table 4: Mass Spectrometry (MS) Data (EI, 70 eV)
| Compound | m/z, (Relative Intensity %), Fragment |
| This compound | 134 (M+), 119, 105, 91 |
| (-)-α-Pinene | 136 (M+), 121, 105, 93 (100%), 92, 91, 77 |
| (-)-β-Pinene | 136 (M+), 121, 105, 93 (100%), 92, 91, 79, 77 |
Experimental Protocols
A common synthetic route to this compound proceeds via the oxidation of (-)-α-pinene to (-)-verbenone, followed by conversion of the ketone to the diene.
Part 1: Oxidation of (-)-α-Pinene to (-)-Verbenone
This protocol is adapted from a procedure utilizing lead tetraacetate for the initial oxidation.
Materials:
-
(-)-α-Pinene
-
Lead tetraacetate (Pb(OAc)₄)
-
Benzene (B151609) (dry)
-
Celite
-
Potassium hydroxide (B78521) (KOH)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
Procedure:
-
A solution of (-)-α-pinene in dry benzene is heated to 65°C.
-
Lead tetraacetate is added portion-wise to the stirred solution. The reaction mixture is maintained at 65°C for 1 hour.
-
After cooling to room temperature, the mixture is filtered through Celite. The filtrate is washed with water, and the layers are separated.
-
The organic layer is concentrated to yield crude verbenyl acetate (B1210297).
-
The crude acetate is dissolved in a 10% solution of potassium hydroxide in aqueous methanol and stirred for 24 hours at room temperature.
-
The mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give a mixture of alcohols.
-
The mixture of alcohols is dissolved in diethyl ether and cooled to 0°C. An aqueous solution of sodium dichromate dihydrate and concentrated sulfuric acid is added dropwise.
-
The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (-)-verbenone.
Part 2: Conversion of (-)-Verbenone to this compound via the Shapiro Reaction
The Shapiro reaction provides a method for the conversion of a ketone to an alkene. This involves the formation of a tosylhydrazone followed by treatment with a strong base.
Materials:
-
(-)-Verbenone
-
Tosylhydrazide
-
Methanol or Ethanol
-
n-Butyllithium (n-BuLi) or other strong organolithium base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
Procedure:
-
Formation of the Tosylhydrazone: (-)-Verbenone is reacted with one equivalent of tosylhydrazide in a suitable solvent such as methanol or ethanol, often with catalytic acid, to form the corresponding tosylhydrazone. The product is typically isolated by crystallization.
-
Shapiro Reaction: The dried tosylhydrazone is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78°C).
-
At least two equivalents of a strong organolithium base, such as n-butyllithium, are added slowly to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
The product, this compound, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Synthetic Pathway and Logic
The transformation from the pinene precursors to verbenene (B3061073) involves a change in the position of the double bond and, in the case of the verbenone (B1202108) intermediate, a change in the functional group from an alkene to a ketone. These structural changes are the basis for the differences observed in their spectroscopic data.
Caption: Synthetic route from (-)-α-pinene to this compound.
The spectroscopic comparison presented in this guide, along with the detailed experimental protocols, provides a valuable resource for the synthesis and characterization of this compound. The distinct spectral features of each compound allow for clear differentiation and monitoring of the synthetic progress.
References
Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of a prominent catalyst derived from the chiral pool, the Corey-Bakshi-Shibata (CBS) catalyst, against an industry-standard bis(oxazoline) copper(II) (Cu-BOX) complex. The benchmark reaction evaluated is the asymmetric Diels-Alder cycloaddition of cyclopentadiene (B3395910) and methacrolein (B123484), a fundamental transformation for constructing stereochemically rich six-membered rings.
Performance Comparison of Chiral Catalysts
The enantioselective Diels-Alder reaction between cyclopentadiene and methacrolein serves as an excellent platform for evaluating catalyst performance, with key metrics being yield, diastereoselectivity (favoring the exo or endo product), and enantioselectivity (enantiomeric excess, % ee).
| Catalyst System | Dienophile | Diene | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | d.r. (exo:endo) | ee (%) [exo] |
| CBS Catalyst (Proline-derived Oxazaborolidine) | Methacrolein | Cyclopentadiene | ~6 | -78 | - | ~85 | 91:9 | 96 |
| Industry Standard: Cu-BOX Complex | Methacrolein | Cyclopentadiene | 10 | -78 | 3 | 85 | >95:5 | 98 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are intended to serve as a starting point for reaction optimization.
CBS Catalyst: Asymmetric Diels-Alder Reaction
This protocol is based on the triflic acid activation of a proline-derived oxazaborolidine catalyst.[1][2]
Catalyst Generation: A solution of the (S)-proline-derived oxazaborolidine precursor in dichloromethane (B109758) (CH₂Cl₂) is treated with triflic acid (TfOH) at a low temperature (typically -78 °C) under an inert atmosphere to generate the active cationic Lewis acid catalyst.
Diels-Alder Reaction:
-
To the freshly prepared catalyst solution (approx. 6 mol%), the dienophile, methacrolein (1.0 equivalent), is added at -78 °C.
-
Freshly distilled cyclopentadiene (2.0-3.0 equivalents) is then added to the mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched with a mild base, such as pyridine (B92270) or triethylamine.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel chromatography to isolate the cycloaddition product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[3]
Industry Standard (Cu-BOX): Asymmetric Diels-Alder Reaction
This protocol is representative of the use of chiral bis(oxazoline) copper(II) complexes in enantioselective cycloadditions.[4][5]
Catalyst Preparation: The chiral catalyst is typically prepared in situ by stirring the bis(oxazoline) ligand (e.g., (S,S)-tert-butyl-bis(oxazoline)) with a copper(II) salt (e.g., Cu(OTf)₂ or Cu(SbF₆)₂) in a dry, coordinating solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere for several hours at room temperature.[6]
Diels-Alder Reaction:
-
The prepared catalyst solution (10 mol%) is cooled to -78 °C.
-
Methacrolein (1.0 equivalent) is added to the catalyst solution, and the mixture is stirred for a short period to allow for coordination.
-
Freshly distilled cyclopentadiene (1.2 equivalents) is then added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.[4]
-
The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated NaHCO₃).
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric and enantiomeric excesses are determined by chiral phase GC or HPLC.[5]
Visualizing the Process and Components
To better understand the experimental workflow and the nature of the chiral ligands, the following diagrams are provided.
References
- 1. Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. scielo.br [scielo.br]
- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for (-)-Verbenene: A Safety and Operations Guide
The safe and compliant disposal of (-)-Verbenene is a critical aspect of laboratory operations, essential for protecting personnel and the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe and regulatory-compliant laboratory environment.
Hazard Profile and Safety Considerations
This compound is classified as a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical, including during disposal procedures.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification Code |
|---|---|
| Flammable liquid and vapor | H226[2] |
| Causes skin irritation | H315[2] |
| May cause an allergic skin reaction | H317[2] |
| Causes serious eye irritation | H319[2] |
| May be fatal if swallowed and enters airways | H304[2] |
| Toxic to aquatic life with long lasting effects | H411[2] |
Personal Protective Equipment (PPE) for Disposal
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Use chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of in accordance with good laboratory practices after handling.[4]
-
Protective Clothing: Wear a laboratory coat or other impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6]
1. Waste Collection and Storage:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected in a dedicated, compatible container.[7]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[4][8] Containers should be kept tightly closed except when adding waste.[4][7]
-
Labeling: Clearly label the waste container as "Hazardous Waste," with the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][9]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition.[4][10]
2. Professional Disposal:
-
Licensed Disposal Service: The primary recommended method for disposal is to contact a licensed professional waste disposal service.[3][4] Offer surplus and non-recyclable solutions to a licensed company.[3]
-
Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sewer system or regular trash.[6][10] The product should not be allowed to enter drains.[4]
3. Contaminated Packaging Disposal:
-
Empty Containers: Containers should be completely emptied.
-
Disposal: Dispose of contaminated packaging as you would the unused product, through a licensed waste disposal service.[3][4][6]
Experimental Protocol: Spill Containment and Cleanup
In the event of a spill or leak, immediate action is required to ensure safety and prevent environmental contamination.
Methodology:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[10]
-
Wear Appropriate PPE: Don the full personal protective equipment as outlined above.
-
Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[4][6]
-
Containment: Soak up the spill with an inert absorbent material, such as sand, diatomaceous earth, or vermiculite.[2][11][12]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[10]
-
Decontamination: Wash the spill area thoroughly with soap and water.[1]
-
Disposal: The container with the collected spill waste must be disposed of as hazardous waste through a licensed professional service.[6]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. semiochemical.com [semiochemical.com]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. mtu.edu [mtu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbull.com [chemicalbull.com]
Essential Safety and Handling Protocols for (-)-Verbenone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of (-)-Verbenone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling (-)-Verbenone, based on information from safety data sheets and handling guidelines.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Glasses | Must have side-shields.[1][2] |
| Chemical Goggles | Recommended for splash protection.[1][3] | |
| Face Shield | May be appropriate for certain procedures with a higher risk of splashing.[3] | |
| Hands | Chemical Protective Gloves | Mandatory for all handling procedures.[1] It is advised to wear waterproof gloves when handling dispensers.[4] |
| Recommended materials include PVC, nitrile, or neoprene.[1][5][6] Avoid latex gloves as they may not offer sufficient chemical resistance.[5] | ||
| Always inspect gloves for tears before use and wash hands after removal.[2][5] | ||
| Body | Laboratory Coat/Long Sleeves | Wear a long-sleeved shirt and long pants to cover all exposed skin.[5] |
| Impervious Clothing/Coveralls | The type of protective equipment depends on the concentration and amount of the substance being handled.[2] For larger quantities or when there is a risk of significant exposure, a disposable Tyvek suit is recommended.[5] | |
| Respiratory | Respirator | Use should be determined by a workplace hazard assessment.[3] If required, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] Ensure a tight seal to the face.[5] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coveralls: Put on the lab coat or impervious clothing, ensuring it is fastened securely.
-
Respirator (if required): If your risk assessment indicates the need for respiratory protection, put on the respirator now. Ensure it forms a tight seal around your face.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat or gown.
Doffing PPE:
-
Gloves: Remove gloves first. Use a proper removal technique to avoid skin contact with the glove's outer surface.[2]
-
Gown/Coveralls: Remove the gown or coveralls by unfastening and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove eye and face protection from the back.
-
Respirator (if worn): Remove the respirator from the back.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of PPE and (-)-Verbenone Waste:
-
PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container in accordance with applicable laws and good laboratory practices.[2][7]
-
(-)-Verbenone: Do not allow the product to enter drains, waterways, or soil.[3] Dispose of unused or waste (-)-Verbenone at an approved waste disposal plant, consulting local regulations for specific requirements.[3][7] Some pheromone-based products may be considered non-hazardous waste for residential disposal, but it is crucial to follow the specific disposal instructions on the product's safety data sheet and local regulations.[4][8]
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (-)-Verbenone.
Caption: PPE selection workflow for handling (-)-Verbenone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
